N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Beschreibung
Structure
2D Structure
Eigenschaften
IUPAC Name |
N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWXPYNYNEUYKOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399910 | |
| Record name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108321-19-3 | |
| Record name | N-(4-nitrophenyl)pyrrolidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogues. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identity and Properties
This compound belongs to the class of prolinamides, characterized by a pyrrolidine ring linked to a substituted phenyl group via an amide linkage. While specific experimental data for the title compound is limited in the public domain, the properties can be inferred from closely related structures.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value for this compound (Predicted) | Value for (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride[1] | Value for N-(4-nitrophenyl)-4-pyrrolidin-1-yl-pyridine-2-carboxamide[2] |
| IUPAC Name | This compound | (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride | N-(4-nitrophenyl)-4-(pyrrolidin-1-yl)pyridine-2-carboxamide |
| Synonyms | Prolinamide, N-(4-nitrophenyl)- | - | NSC-111087[2] |
| CAS Number | Not available | 70148-22-0 | 66933-53-7 |
| Molecular Formula | C₁₁H₁₃N₃O₃ | C₁₁H₁₄ClN₃O₃ | C₁₆H₁₆N₄O₃ |
| Molecular Weight | 235.24 g/mol | 271.7 g/mol | 312.32 g/mol |
| Melting Point | Not available | >235 °C (decomposed) | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Soluble in methanol[1] | Not available |
Synthesis and Characterization
The synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamides generally follows a two-step, one-pot amidation procedure.[3][4][5]
General Synthesis Workflow
The synthesis involves the activation of an N-aryl-L-proline precursor, followed by amidation with the desired amine.
Caption: General synthesis workflow for N-aryl prolinamides.
Experimental Protocol: Synthesis of N-aryl-L-prolines[3]
-
A mixture of L-proline and an equimolar amount of p-fluoronitrobenzene is prepared.
-
Potassium carbonate is added as a base.
-
The reaction is refluxed in an ethanol-water (1:1) solution.
-
The resulting N-(4'-nitrophenyl)-L-proline is then used in the subsequent amidation step.
Experimental Protocol: One-Pot Amidation[3][4]
-
The N-aryl-L-proline derivative is suspended in a suitable solvent (e.g., dichloromethane).
-
Thionyl chloride (SOCl₂) is added to activate the carboxylic acid by forming the acid chloride. It is crucial to use an excess of SOCl₂ and to subsequently remove it completely in situ.[3]
-
The desired amine is then added to the reaction mixture.
-
The final N-(4'-nitrophenyl)pyrrolidine-2-carboxamide product is purified, typically by chromatography.
Spectroscopic Characterization
The structural confirmation of related pyrrolidine carboxamide derivatives has been achieved using various spectroscopic methods.
Table 2: Spectroscopic Data for Related Pyrrolidine Carboxamide Derivatives
| Derivative | IR (cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide | 1216, 1352 (S=O), 1680 (C=O), 3380 (N-H) | 1.27 (d), 1.53 (t), 1.75-1.79 (m), 3.17-3.21 (m), 3.36-3.41 (m), 4.18-4.21 (m), 4.34 (p), 7.30 (d), 7.56 (d), 8.06 (d), 8.32 (d), 8.36 (d), 10.02 (s) | [6] |
| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | 857 (S-N), 1355 (S=O), 1524.70 (N-O), 1745.19 (C=O), 2700 & 3450 (O-H), 2950 & 3100 (C-H) | 8.38-8.41 (aromatic), 8.08-8.11 (pyrrolidine) | [7] |
Biological Activity and Potential Applications
Derivatives of pyrrolidine-2-carboxamide have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for this compound.
Anticancer Activity
Several N-(4'-substituted phenyl)-L-prolinamides have been evaluated for their cytotoxic effects against various human carcinoma cell lines.[3]
-
Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, and A549) are cultured.
-
The cells are treated with the test compounds at various concentrations.
-
After a specified incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells metabolize the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
Some analogues have shown significant tumor inhibitory activities, with certain compounds outperforming the standard drug, 5-fluorouracil, against specific cell lines.[3]
Antibacterial Activity
Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and tested for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][5]
-
Bacterial strains are cultured in a suitable broth medium.
-
Serial dilutions of the test compounds are prepared in microtiter plates.
-
The bacterial suspension is added to each well.
-
The plates are incubated, and the minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible bacterial growth.
One derivative, compound 4b, exhibited a notable MIC of 15.6 µg/mL against Staphylococcus aureus.[4][8]
Antioxidant and Antiplasmodial Activities
Sulphonamide-carboxamide hybrids containing a pyrrolidine moiety have been investigated for their potential as antiplasmodial and antioxidant agents.[6][9] These dual-activity compounds are of interest in the development of new antimalarial drugs.[9]
Signaling Pathways and Mechanisms of Action
While the precise signaling pathways for this compound are not elucidated, related compounds are hypothesized to exert their effects through various mechanisms. For instance, proline-rich antimicrobial peptide mimics may target bacterial proteins like DnaK.[5] In the context of cancer, the specific molecular targets remain an active area of investigation.
Caption: Potential biological activities and mechanisms of action.
Conclusion
This compound is a member of a promising class of compounds with diverse and significant biological activities. While further research is needed to fully characterize the specific properties of this molecule, the existing data on its analogues provide a strong foundation for future studies in drug discovery and development. The synthetic routes are well-established, and the potential for anticancer, antibacterial, and other therapeutic applications warrants continued investigation.
References
- 1. (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride CAS#: 70148-22-0 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities | PLOS One [journals.plos.org]
Unraveling the Multifaceted Mechanism of Action of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine carboxamide class of molecules, which has garnered interest in the scientific community for its potential therapeutic applications. While a definitive, singular mechanism of action has yet to be fully elucidated for this specific molecule, extensive research on its and closely related analogues' biological activities provides a strong foundation for understanding its potential cellular and molecular interactions. This technical guide synthesizes the available preclinical data to present a comprehensive overview of the likely mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of associated pathways and workflows. The evidence points towards a multi-target profile for N-(nitrophenyl)pyrrolidine-2-carboxamides, with potential applications as anticonvulsant, anticancer, antibacterial, and antioxidant agents.
Core Biological Activities and Inferred Mechanisms of Action
The biological activity of this compound and its isomers has been investigated in several key therapeutic areas. The primary observed effects and their hypothesized mechanisms are detailed below.
Anticonvulsant Activity
Derivatives of N-(substituted phenyl)pyrrolidine-2-carboxamide have demonstrated notable anticonvulsant properties in preclinical models. A study evaluating a series of these compounds found that several were active in the maximal electroshock seizure (MES) test in mice, a model for generalized tonic-clonic seizures.
The precise molecular target for this anticonvulsant activity remains to be definitively identified. However, the broader class of anticonvulsant drugs and other bioactive pyrrolidine derivatives are known to interact with key components of neuronal excitability. The leading hypothesis is the modulation of inhibitory or excitatory neurotransmission. One potential mechanism is the enhancement of GABAergic inhibition. GABA (γ-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system, and its receptors, particularly GABA(A) receptors, are well-established targets for anticonvulsant drugs[1][2]. It is plausible that N-(substituted phenyl)pyrrolidine-2-carboxamides act as positive allosteric modulators of GABA(A) receptors, increasing the influx of chloride ions and hyperpolarizing the neuron, thus reducing its excitability.
An alternative, yet not mutually exclusive, mechanism could involve the modulation of voltage-gated ion channels, such as sodium or calcium channels. Blockade of these channels can reduce the propagation of action potentials and limit the spread of seizure activity[3][4][5].
Hypothesized Anticonvulsant Mechanism of Action
Caption: Hypothesized anticonvulsant mechanisms of this compound.
Anticancer Activity
Substituted N-(4'-nitrophenyl)-l-prolinamides, which are stereoisomers of the compound of interest, have been synthesized and evaluated for their cytotoxic effects against various human carcinoma cell lines. These studies have demonstrated significant antiproliferative activity.
The underlying mechanism for this anticancer effect is likely multifactorial. The observed reduction in cell viability suggests interference with essential cellular processes. One possibility is the induction of apoptosis, or programmed cell death. Many chemotherapeutic agents exert their effects by triggering apoptotic pathways in cancer cells. Another potential mechanism is the inhibition of cell cycle progression, leading to cell growth arrest. For instance, some related compounds have been shown to induce G1 phase arrest, associated with the downregulation of key cell cycle proteins like cyclin E1.[6][7]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound and its closely related derivatives.
Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides [8][9]
| Compound ID | Cancer Cell Line | Concentration (µM) | % Cell Inhibition |
| 4a | A549 (Lung) | 100 | 95.41 ± 0.67 |
| 4a | HCT-116 (Colon) | 100 | 93.33 ± 1.36 |
| 4s | A549 (Lung) | 100 | 70.13 ± 3.41 |
| 4u | A549 (Lung) | 100 | 83.36 ± 1.70 |
| 4u | HCT-116 (Colon) | 100 | 81.29 ± 2.32 |
| 4u | SGC7901 (Gastric) | 100 | 91.98 ± 1.54 |
| 4w | SGC7901 (Gastric) | 100 | 72.73 ± 2.38 |
| 5-Fluorouracil (Standard) | A549 (Lung) | 100 | 64.29 ± 2.09 |
| 5-Fluorouracil (Standard) | HCT-116 (Colon) | 100 | 81.20 ± 0.08 |
Table 2: Antibacterial and Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [10]
| Compound ID | Bacterial Strain | MIC (µg/mL) | Antioxidant Assay | IC50 (mg/mL) |
| 4b | S. aureus | 15.6 | - | - |
| 4a | - | - | DPPH | 1.22 x 10⁻³ |
| 4k | - | - | ABTS | 1.45 x 10⁻⁴ |
Experimental Protocols
Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for evaluating the efficacy of potential anticonvulsant drugs against generalized tonic-clonic seizures.
Protocol:
-
Animal Model: Male CF-1 or C57BL/6 mice are commonly used.
-
Compound Administration: The test compound is administered, typically intraperitoneally (i.p.) or orally (p.o.), at various doses and at different time points before the seizure induction to determine the time of peak effect.
-
Anesthesia and Electrode Placement: A drop of 0.5% tetracaine hydrochloride is applied to the corneas for local anesthesia, followed by a drop of 0.9% saline to ensure good electrical conductivity. Corneal electrodes are then placed on the eyes.[11][12]
-
Seizure Induction: An alternating electrical current (e.g., 50 mA at 60 Hz for 0.2 seconds in mice) is delivered through the corneal electrodes.[11][12]
-
Observation: The animals are observed for the presence or absence of a tonic hindlimb extension. The abolition of this response is considered protection.[11][12][13]
-
Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.
Maximal Electroshock Seizure (MES) Test Workflow
Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plates are incubated for a further 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[14]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.
-
Data Analysis: The percentage of cell inhibition is calculated relative to the vehicle-treated control cells.
MTT Assay Workflow
Caption: Workflow for the MTT Cytotoxicity Assay.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific bacterium.
Protocol:
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.[15][16]
-
Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific cell density (e.g., McFarland 0.5 standard).[17]
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.[17][18]
Conclusion and Future Directions
This compound and its related analogues represent a promising class of compounds with a diverse range of biological activities. The available evidence strongly suggests potential mechanisms of action that include modulation of GABAergic neurotransmission for anticonvulsant effects, and induction of cell growth arrest and apoptosis for anticancer activity. Furthermore, antibacterial and antioxidant properties have been demonstrated for closely related isomers.
To definitively elucidate the mechanism of action of this compound, further research is warranted. Key future studies should include:
-
Target Identification: Radioligand binding assays and enzymatic assays to identify specific molecular targets (e.g., GABA(A) receptor subtypes, specific ion channels, or cellular enzymes).
-
In-depth Mechanistic Studies: Cellular assays to investigate the effects on specific signaling pathways involved in cell cycle regulation, apoptosis, and neuronal excitability.
-
In Vivo Efficacy Studies: More extensive in vivo studies in animal models of epilepsy and cancer to validate the preclinical findings and assess the therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a broader range of analogues to optimize potency and selectivity for the desired biological targets.
By pursuing these research avenues, a more complete understanding of the mechanism of action of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and anticonvulsant activity of new hybrid compounds derived from N-phenyl-2-(2,5-dioxopyrrolidin-1-yl)-propanamides and -butanamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers [emedicine.medscape.com]
- 6. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiproliferative and Pro-Apoptotic Effect of Novel Nitro-Substituted Hydroxynaphthanilides on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]
- 14. atcc.org [atcc.org]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
Unveiling the Biological Potential: A Technical Guide to N-(4-nitrophenyl)pyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its closely related analogs. The document focuses on its demonstrated anticancer and antimicrobial properties, presenting key quantitative data, detailed experimental methodologies, and a proposed workflow for mechanistic elucidation.
Core Biological Activities
This compound belongs to the broader class of pyrrolidine-2-carboxamide derivatives, which have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. Research has primarily highlighted the potential of these compounds in two key areas: oncology and infectious diseases.
Anticancer Activity
Substituted N-(4'-nitrophenyl)-l-prolinamides, a class that includes the titular compound, have been evaluated for their cytotoxic effects against a panel of human cancer cell lines. These studies demonstrate a potential for this scaffold in the development of novel antineoplastic agents.[1][2]
Antimicrobial Activity
Closely related analogs, such as substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, have been synthesized and assessed for their antibacterial properties. These compounds have shown activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as leads for new antibiotics.[3][4]
Quantitative Bioactivity Data
The following tables summarize the available quantitative data for this compound and its relevant derivatives.
Table 1: Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides
| Compound ID | Test Compound (Substitution on Amine) | Cancer Cell Line | Concentration (µM) | % Cell Inhibition | Reference Compound | % Cell Inhibition (Reference) |
| 4a | N-benzyl | A549 | 100 | 95.41 ± 0.67 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4a | N-benzyl | HCT-116 | 100 | 93.33 ± 1.36 | 5-Fluorouracil | 81.20 ± 0.08 |
| 4u | N-(4-sulfamoylphenyl) | A549 | 100 | 83.36 ± 1.70 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4u | N-(4-sulfamoylphenyl) | HCT-116 | 100 | 81.29 ± 2.32 | 5-Fluorouracil | 81.20 ± 0.08 |
| - | Various derivatives | HepG2 | 100 | 50.04 ± 1.45 to 79.50 ± 1.24 | 5-Fluorouracil | - |
| 4u | N-(4-sulfamoylphenyl) | SGC7901 | 100 | 8.02 ± 1.54 (cell viability) | 5-Fluorouracil | - |
| 4w | N-(2,4-dinitrophenyl) | SGC7901 | 100 | 27.27 ± 2.38 (cell viability) | 5-Fluorouracil | - |
Data extracted from Osinubi et al. (2020).[1][2]
Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Analogs
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound(s) |
| 4b | Staphylococcus aureus | 15.6 | Streptomycin, Nalidixic acid |
Data extracted from Odusami et al. (2020).[3][4]
Experimental Protocols
The following are detailed methodologies for the key biological assays cited in the literature for the evaluation of this compound and its derivatives.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[5][6]
Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901) are seeded into 96-well plates at a density of approximately 1 x 104 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds, dissolved in a suitable solvent (e.g., DMSO), are added to the wells at the desired final concentrations (e.g., 100 µM). A vehicle control (solvent only) and a positive control (e.g., 5-Fluorouracil) are also included.
-
Incubation: The plates are incubated for a further 48-72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The culture medium is carefully removed, and 150 µL of a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Antibacterial Activity: Broth Microdilution Method
The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]
Protocol:
-
Preparation of Inoculum: A suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared and adjusted to a concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Signaling Pathways and Mechanism of Action
The precise signaling pathways and molecular mechanisms through which this compound exerts its anticancer and antibacterial effects have not been extensively reported in the available literature. While related carboxamide compounds have been investigated for their roles in pathways such as PI3Kα, specific evidence for the title compound is lacking.[8][9]
To elucidate the mechanism of action, a systematic experimental approach is required.
Proposed Experimental Workflow for Mechanistic Studies
Caption: Proposed workflow for investigating the mechanism of action.
Conclusion
This compound and its derivatives represent a promising scaffold for the development of new therapeutic agents, particularly in the fields of oncology and infectious diseases. The available data indicates significant in vitro activity, warranting further investigation into their mechanisms of action and in vivo efficacy. The experimental protocols and proposed workflow provided in this guide offer a framework for researchers to build upon these initial findings and further explore the therapeutic potential of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Exploring the anticancer potential of nitrated N-substituted-4-hydroxy-2-quinolone-3-carboxamides: synthesis, biological assessment, and computational analysis | Semantic Scholar [semanticscholar.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide on the Potential Therapeutic Targets of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-nitrophenyl)pyrrolidine-2-carboxamide, a derivative of the amino acid L-proline, represents a promising scaffold in the development of novel therapeutic agents. Prolinamides, in general, are found in various natural products and have demonstrated a wide array of biological activities.[1][2] The synthetic versatility of the pyrrolidine ring and the electronic properties of the nitrophenyl group make this class of compounds an interesting subject for medicinal chemistry research. Recent studies have highlighted the potential of substituted N-(4'-nitrophenyl)-l-prolinamides as cytotoxic agents against several human carcinoma cell lines, suggesting a potential therapeutic application in oncology.[2][3]
This technical guide provides a comprehensive overview of the current knowledge on this compound and its derivatives, with a focus on their potential as anticancer agents. It includes detailed experimental protocols, quantitative data on their biological activity, and a discussion of potential, though not yet fully elucidated, therapeutic targets and mechanisms of action.
Synthesis of N-(4'-nitrophenyl)-l-prolinamides
The synthesis of N-(4'-nitrophenyl)-l-prolinamides is typically achieved through a two-step process.[3] The first step involves the N-arylation of L-proline, followed by the amidation of the resulting carboxylic acid.
Experimental Protocol: Synthesis of N-(4'-nitrophenyl)-l-proline
-
Reaction Setup: To a solution of L-proline in a 1:1 mixture of ethanol and water, add potassium carbonate.
-
Addition of Aryl Halide: Add p-fluoronitrobenzene to the reaction mixture. The use of p-fluoronitrobenzene is preferred due to the high reactivity of the fluorine atom as a leaving group in nucleophilic aromatic substitution reactions.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain for a specified period.
-
Work-up: After cooling, the reaction mixture is typically acidified to precipitate the N-(4'-nitrophenyl)-l-proline product.
-
Purification: The crude product can be purified by recrystallization to yield the desired N-aryl-l-proline.[3]
Experimental Protocol: Amidation of N-(4'-nitrophenyl)-l-proline
-
Activation of Carboxylic Acid: The N-(4'-nitrophenyl)-l-proline is converted to its more reactive acid chloride derivative. This is achieved by reacting it with thionyl chloride (SOCl₂) in an appropriate solvent, such as dichloromethane, in a two-stage, one-pot reaction.[2][3] It is crucial to use an excess of thionyl chloride and to ensure its subsequent removal to drive the reaction to completion.[4]
-
Amidation: The in situ generated acid chloride is then reacted with a variety of primary or secondary amines to introduce the desired carboxamide functionality.
-
Work-up and Purification: The final N-(4'-nitrophenyl)-l-prolinamide product is isolated and purified using standard techniques such as column chromatography on silica gel.[2]
In Vitro Anticancer Activity
A series of substituted N-(4'-nitrophenyl)-l-prolinamides have been evaluated for their cytotoxic activity against a panel of human cancer cell lines.[2][4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a commonly used method for this purpose.[5]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Cancer cells (e.g., SGC7901, HCT-116, HepG2, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[5][6]
-
Compound Treatment: The cells are treated with various concentrations of the N-(4'-nitrophenyl)-l-prolinamide compounds for a specified incubation period (e.g., 72 hours). A positive control (e.g., 5-fluorouracil) and a vehicle control (e.g., DMSO) are included.[5]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 5 mg/mL in PBS). The plates are then incubated for a further period (e.g., 4 hours) to allow for the formation of formazan crystals by viable cells.[4]
-
Solubilization of Formazan: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.[4][5]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined from the dose-response curves.
Quantitative Data: Cytotoxicity of N-(4'-nitrophenyl)-l-prolinamides
The following table summarizes the reported cytotoxic activities of representative N-(4'-nitrophenyl)-l-prolinamide derivatives against various human cancer cell lines.[2]
| Compound | Amine Moiety | Cell Line | % Cell Inhibition (at 100 µM) |
| 4a | Benzylamine | A549 | 95.41 ± 0.67 |
| HCT-116 | 93.33 ± 1.36 | ||
| 4s | 4-Methylbenzenesulfonamide | A549 | 70.13 ± 3.41 |
| 4u | 4-Aminobenzoic acid | A549 | 83.36 ± 1.70 |
| HCT-116 | 81.29 ± 2.32 | ||
| SGC7901 | 91.98 ± 1.54 (Viability: 8.02) | ||
| 4w | Sulfanilamide | SGC7901 | 72.73 ± 2.38 (Viability: 27.27) |
| 5-Fluorouracil | (Standard) | A549 | 64.29 ± 2.09 |
| HCT-116 | 81.20 ± 0.08 |
Data extracted from Osinubi et al., 2020.[2]
Potential Therapeutic Targets and Signaling Pathways
The precise molecular targets of this compound and its derivatives have not yet been fully elucidated in the scientific literature. The observed cytotoxic effects against various cancer cell lines suggest that these compounds may interfere with fundamental cellular processes essential for cancer cell proliferation and survival.
Based on the potent antiproliferative activity, several potential mechanisms of action can be hypothesized:
-
Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells. This could involve the activation of intrinsic or extrinsic apoptotic pathways, leading to the activation of caspases and subsequent cellular dismantling.
-
Cell Cycle Arrest: The prolinamides might cause a halt in the cell cycle at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cells from dividing and proliferating. This is a common mechanism for many anticancer drugs.
-
Inhibition of Key Oncogenic Signaling Pathways: These compounds could potentially inhibit the activity of kinases or other enzymes that are crucial components of signaling pathways known to be dysregulated in cancer, such as the PI3K/Akt/mTOR or MAPK/ERK pathways.
-
Interaction with DNA: Some prolinamide-containing compounds have been shown to interact with DNA structures like G-quadruplexes, which are implicated in the regulation of oncogenes such as c-MYC.[2] This remains a plausible, yet unconfirmed, mechanism for this class of compounds.
Conclusion and Future Directions
This compound and its derivatives have emerged as a promising class of compounds with significant in vitro anticancer activity. The straightforward synthesis and the potent cytotoxicity of certain analogues warrant further investigation into their therapeutic potential.
Future research efforts should be directed towards:
-
Elucidation of the Mechanism of Action: In-depth studies are required to identify the specific molecular targets and the signaling pathways modulated by these compounds. This could involve techniques such as proteomics, transcriptomics, and kinome profiling.
-
Structure-Activity Relationship (SAR) Studies: A more extensive exploration of the chemical space around the this compound scaffold will be crucial for optimizing the potency and selectivity of these compounds.
-
In Vivo Efficacy Studies: Promising lead compounds should be advanced to preclinical animal models to evaluate their in vivo anticancer efficacy, pharmacokinetics, and toxicity profiles.
-
Target Deconvolution: Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to identify the direct binding partners of these compounds within the cell.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. royalsocietypublishing.org [royalsocietypublishing.org]
- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. texaschildrens.org [texaschildrens.org]
In Vitro Profiling of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives. The following sections detail the quantitative biological data, experimental methodologies, and relevant biological pathways associated with this class of compounds.
Quantitative Biological Activity
The in vitro efficacy of this compound and its analogs has been evaluated across several key therapeutic areas, including oncology, infectious diseases, and oxidative stress. The following tables summarize the key quantitative findings from various studies.
Table 1: Anticancer Activity
| Compound | Cell Line | Assay | Concentration (µM) | % Cell Inhibition | Reference |
| 4a | A549 (Lung Carcinoma) | MTT | 100 | 95.41 ± 0.67 | [1] |
| 4a | HCT-116 (Colon Carcinoma) | MTT | 100 | 93.33 ± 1.36 | [1] |
| 4u | A549 (Lung Carcinoma) | MTT | 100 | 83.36 ± 1.70 | [1] |
| 4u | HCT-116 (Colon Carcinoma) | MTT | 100 | 81.29 ± 2.32 | [1] |
| 4s | A549 (Lung Carcinoma) | MTT | 100 | 70.13 ± 3.41 | [1] |
| Various | HepG2 (Liver Carcinoma) | MTT | Not Specified | 50.04 ± 1.45 - 79.50 ± 1.24 | [1] |
| 4u | SGC7901 (Gastric Carcinoma) | MTT | 100 | 8.02 ± 1.54 (low viability) | [1] |
| 4w | SGC7901 (Gastric Carcinoma) | MTT | 100 | 27.27 ± 2.38 (low viability) | [1] |
| 5-fluorouracil (Standard) | A549 (Lung Carcinoma) | MTT | 100 | 64.29 ± 2.09 | [1] |
| 5-fluorouracil (Standard) | HCT-116 (Colon Carcinoma) | MTT | 100 | 81.20 ± 0.08 | [1] |
Table 2: Antibacterial Activity
| Compound | Bacterial Strain | Assay | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | Broth Micro-dilution | 15.6 | [2] |
Table 3: Antiplasmodial Activity
| Compound | Plasmodium falciparum Strain | Assay | IC₅₀ (µM) | Reference |
| 10m (p-nitrophenylsulfonamide derivative) | Not Specified | Not Specified | 2.80 | [3] |
| 10n (p-nitrophenylsulfonamide derivative) | Not Specified | Not Specified | 2.40 | [3] |
| 10o (p-nitrophenylsulfonamide derivative) | Not Specified | Not Specified | 3.6 | [3] |
| 9m (toluenesulfonamide derivative) | Not Specified | Not Specified | 3.20 | [3] |
| 9n (toluenesulfonamide derivative) | Not Specified | Not Specified | 2.80 | [3] |
| 9o (toluenesulfonamide derivative) | Not Specified | Not Specified | 5.00 | [3] |
Table 4: Antioxidant Activity
| Compound | Assay | IC₅₀ (mg/mL) | Reference |
| 4a | DPPH Radical Scavenging | 1.22 x 10⁻³ | [2] |
| 4k | ABTS Radical Cation Scavenging | 1.45 x 10⁻⁴ | [2] |
| 10b (derivative) | DPPH Radical Scavenging | 6.48 µg/mL | [3] |
| 10c (derivative) | DPPH Radical Scavenging | 8.49 µg/mL | [3] |
| 10d (derivative) | DPPH Radical Scavenging | 3.02 µg/mL | [3] |
| 10j (derivative) | DPPH Radical Scavenging | 6.44 µg/mL | [3] |
| 10o (derivative) | DPPH Radical Scavenging | 4.32 µg/mL | [3] |
| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 1.06 µg/mL | [3] |
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate reproducibility and further investigation.
Anticancer Activity: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability.[4] It is based on the principle that mitochondrial dehydrogenases in living cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.[4]
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Compound Addition: Treat the cells with various concentrations of the test compound.
-
MTT Addition: Following the desired exposure period, add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[5]
-
Incubation: Incubate the plates for 1 to 4 hours at 37°C, allowing for the formation of formazan crystals.[5]
-
Solubilization: Add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.[4]
Antibacterial Activity: Broth Micro-dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6]
Protocol:
-
Preparation of Inoculum: Grow the bacterial strain in a suitable medium to a standardized optical density (e.g., A₆₀₀).
-
Preparation of Antibiotic Dilutions: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum size is typically 10⁴ to 10⁵ CFU/mL.[6]
-
Incubation: Incubate the plates under appropriate conditions for the specific bacterium (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Antiplasmodial Activity: In Vitro Plasmodium falciparum Assay
This assay measures the ability of a compound to inhibit the growth of the malaria parasite Plasmodium falciparum in red blood cells.
Protocol:
-
Parasite Culture: Culture chloroquine-sensitive strains of P. falciparum in RPMI-1640 medium supplemented with 10% human serum under a gas mixture of 3% O₂, 6% CO₂, and 91% N₂.
-
Synchronization: Synchronize the parasites to the ring stage using methods like sorbitol treatment.
-
Drug Plate Preparation: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Inoculation: Add the synchronized parasite culture (e.g., 0.1% parasitemia) to the wells.
-
Incubation: Incubate the plates for a specified period (e.g., 48-72 hours).
-
Growth Inhibition Assessment: Determine parasite growth inhibition using methods such as SYBR Green I-based fluorescence assay, which measures DNA content.
Antioxidant Activity: DPPH and ABTS Radical Scavenging Assays
These assays measure the radical scavenging capacity of a compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from purple to yellow.[7]
Protocol:
-
Reagent Preparation: Prepare a solution of DPPH in methanol or ethanol.
-
Reaction Mixture: Mix the test compound solution with the DPPH solution.
-
Incubation: Incubate the mixture in the dark for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, causing a decolorization of the solution.
Protocol:
-
ABTS•+ Generation: Generate the ABTS radical cation by reacting ABTS with potassium persulfate.
-
Reaction Mixture: Add the test compound to the ABTS•+ solution.
-
Incubation: Allow the reaction to proceed for a defined time.
-
Absorbance Measurement: Measure the absorbance at 734 nm. The reduction in absorbance is proportional to the antioxidant activity.
Signaling Pathways and Mechanism of Action
Current literature on this compound and its immediate derivatives primarily focuses on their direct biological effects, such as cytotoxicity and enzyme inhibition. As of the latest review, specific downstream signaling pathways modulated by these compounds have not been extensively elucidated in published studies. The observed anticancer, antibacterial, and antiplasmodial activities are likely due to interactions with multiple targets within the respective cells. Further research is required to delineate the precise molecular mechanisms and signaling cascades involved in the bioactivity of this compound class.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Comprehensive Analysis of its Structure-Activity Relationship
An In-depth Technical Guide for Researchers and Drug Development Professionals
The N-(4-nitrophenyl)pyrrolidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a detailed analysis of the structure-activity relationships (SAR) of this core, focusing on its anticancer and antimicrobial potential. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development.
I. Core Structure and Biological Significance
The fundamental structure of this compound consists of a pyrrolidine ring, a carboxamide linkage, and a 4-nitrophenyl moiety. The proline-like nature of the pyrrolidine ring, coupled with the electronic properties of the nitrophenyl group, provides a versatile framework for chemical modification and interaction with various biological targets. Prolinamides, in general, are known for their presence in secondary metabolites and exhibit diverse biological properties, including antimicrobial and cytotoxic activities.[1]
II. Anticancer Activity of N-(4'-nitrophenyl)-L-prolinamides
A series of substituted N-(4'-nitrophenyl)-L-prolinamides has been synthesized and evaluated for their cytotoxic effects against several human cancer cell lines.[1] The core structure was modified by introducing various substituents on the amide nitrogen.
The cytotoxic activities of these compounds were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay against four human carcinoma cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lung carcinoma (A549).[1] The results, presented as percentage of cell inhibition at a concentration of 100 µM, are summarized in the table below.
| Compound ID | R Group (Amine) | % Inhibition vs. SGC7901 | % Inhibition vs. HCT-116 | % Inhibition vs. HepG2 | % Inhibition vs. A549 |
| 4a | 4-nitrophenyl | - | 93.33 ± 1.36 | - | 95.41 ± 0.67 |
| 4s | 2,4-dichlorophenyl | - | - | - | 70.13 ± 3.41 |
| 4u | 2-naphthyl | 8.02 ± 1.54 | 81.29 ± 2.32 | - | 83.36 ± 1.70 |
| 4w | Benzyl | 27.27 ± 2.38 | - | - | - |
| 5-Fluorouracil (Standard) | - | - | 81.20 ± 0.08 | - | 64.29 ± 2.09 |
Data extracted from Osinubi et al., 2020.[1] Values are presented as mean ± standard deviation.
From the data, several SAR observations can be made:
-
Compound 4a , with an additional 4-nitrophenyl group on the amide, exhibited the most potent activity against the A549 lung cancer cell line and strong activity against the HCT-116 colon cancer cell line.[1]
-
Compound 4u , featuring a bulky 2-naphthyl substituent, displayed broad-spectrum anticancer activity, showing significant inhibition against SGC7901, HCT-116, and A549 cell lines.[1] Notably, its activity against A549 and HCT-116 was comparable to or better than the standard drug, 5-fluorouracil.[1]
-
The presence of electron-withdrawing groups on the phenyl ring of the amide substituent, such as in 4s (2,4-dichlorophenyl), also conferred notable activity against the A549 cell line.[1]
Synthesis of Substituted N-(4'-nitrophenyl)-L-prolinamides (4a-w) [1]
The synthesis is a two-step process:
-
Synthesis of N-(4'-nitrophenyl)-L-prolines (3a-c): This step involves a base-catalyzed condensation reaction between a p-fluoronitrobenzene derivative and L-proline in a refluxing ethanol-water (1:1) solution with potassium carbonate.
-
Amidation to form L-prolinamides (4a-w): This is a two-stage, one-pot reaction.
-
Stage 1: Acid Chloride Formation: The N-aryl-L-proline is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride. It is crucial to remove excess SOCl₂ in situ.
-
Stage 2: Amidation: The appropriate amine is then added to the reaction mixture containing the acid chloride to yield the final N-(4'-nitrophenyl)-L-prolinamide.
-
Cytotoxicity Assay (MTT Assay) [1][2]
-
Cell Seeding: Cancer cells are seeded into 96-well plates and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with the test compounds at a specific concentration (e.g., 100 µM) and incubated for a set period.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Formation: Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Calculation: The percentage of cell inhibition is calculated relative to untreated control cells.
III. Antimicrobial and Antioxidant Activities of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides
While not the exact 4-nitro isomer, the study of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides provides valuable comparative SAR data for the broader class of nitrophenyl-pyrrolidine-carboxamides. These compounds have been investigated for their potential as mimics of proline-rich antimicrobial peptides to combat bacterial resistance.[3][4]
The antibacterial activity was evaluated using the broth micro-dilution method to determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.[3][4] Antioxidant properties were also assessed.
| Compound ID | R Group (Amine) | MIC (µg/mL) vs. Staphylococcus aureus |
| 4b | n-butyl | 15.6 |
| 4k | 4-chlorophenyl | - |
| Streptomycin (Standard) | - | - |
| Nalidixic Acid (Standard) | - | - |
Data extracted from Odusami et al., 2020.[3][4]
Key SAR findings for the N-(2'-nitrophenyl) series include:
-
Compound 4b , with an n-butyl substituent on the amide, demonstrated the highest activity against the Gram-positive bacterium Staphylococcus aureus, with an MIC value of 15.6 µg/mL.[3][4]
-
Compound 4k , bearing a 4-chlorophenyl group, was identified as a promising candidate for a broad-spectrum antibiotic.[3]
Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (4a-k) [3]
These compounds were synthesized via a two-step, one-pot amidation of the corresponding N-(2'-nitrophenyl)pyrrolidine-2-carboxylic acid. Thionyl chloride was used for the in-situ formation of the acid chloride, followed by the addition of different amines in dichloromethane.
Broth Micro-dilution Assay for MIC Determination [3][4]
-
Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
IV. Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The structure-activity relationship studies highlight that modifications to the amide substituent significantly influence the biological activity profile. Bulky aromatic groups, such as 2-naphthyl, and electron-withdrawing substituted phenyl rings appear to be favorable for anticancer activity. For antimicrobial properties, both aliphatic and halogen-substituted aromatic groups on the amide have shown promise. Further exploration of this chemical space, including variations in the substitution pattern on the nitrophenyl ring and stereochemical investigations of the pyrrolidine core, could lead to the discovery of more potent and selective drug candidates. The detailed synthetic and biological testing protocols provided in this guide offer a solid foundation for such future research endeavors.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
spectroscopic analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. The document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on closely related structural analogs. Detailed experimental protocols for acquiring such spectra are also provided to aid in the characterization of this and similar molecules.
Core Spectroscopic Data
The following tables summarize the anticipated quantitative spectroscopic data for this compound. This data is extrapolated from experimentally determined values for highly similar compounds, specifically N-(1-(substituted-phenylamino)-1-oxopropan-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide derivatives. The core structure of 1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide provides a strong basis for the interpretation of the spectra of the target compound.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.40 | d | 2H | Aromatic H (ortho to -NO₂) |
| ~8.10 | d | 2H | Aromatic H (meta to -NO₂) |
| ~4.20 | dd | 1H | Pyrrolidine H-2 (α to C=O) |
| ~3.45 | m | 1H | Pyrrolidine H-5a |
| ~3.30 | m | 1H | Pyrrolidine H-5b |
| ~2.00-2.20 | m | 2H | Pyrrolidine H-3 |
| ~1.80-1.95 | m | 2H | Pyrrolidine H-4 |
| ~9.80 | s | 1H | Amide N-H |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~172.0 | Amide Carbonyl (C=O) |
| ~150.0 | Aromatic C (para to -NO₂) |
| ~144.0 | Aromatic C (ipso to -NO₂) |
| ~129.0 | Aromatic C (meta to -NO₂) |
| ~125.0 | Aromatic C (ortho to -NO₂) |
| ~61.0 | Pyrrolidine C-2 |
| ~49.5 | Pyrrolidine C-5 |
| ~31.0 | Pyrrolidine C-3 |
| ~24.5 | Pyrrolidine C-4 |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3380 | N-H Stretch (Amide) | Strong |
| ~3100 | C-H Stretch (Aromatic) | Medium |
| ~2950 | C-H Stretch (Aliphatic) | Medium |
| ~1670 | C=O Stretch (Amide I) | Strong |
| ~1525 | N-O Asymmetric Stretch (Nitro) | Strong |
| ~1350 | N-O Symmetric Stretch (Nitro) | Strong |
| ~1540 | N-H Bend (Amide II) | Medium |
| ~850 | C-H Bend (Para-disubstituted) | Strong |
Table 4: Predicted Mass Spectrometry Data
| m/z Value | Assignment |
| 235.09 | [M]⁺ (Molecular Ion) |
| 189.08 | [M - NO₂]⁺ |
| 138.06 | [C₆H₄NO₂]⁺ |
| 70.06 | [C₄H₈N]⁺ (Pyrrolidine fragment) |
Experimental Protocols
Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized for the analysis of solid organic compounds like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher field strength NMR spectrometer.
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Spectral Width: 0-220 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the solvent peak or TMS (0 ppm).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the mixture to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrument Parameters:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be recorded prior to sample analysis.
-
-
Data Acquisition and Processing:
-
Place the KBr pellet in the sample holder of the FTIR instrument.
-
Acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.
-
Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL.
-
Filter the final solution through a syringe filter (e.g., 0.22 µm) to remove any particulate matter.
-
-
Instrument Parameters (Electrospray Ionization - ESI):
-
Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization source.
-
Ionization Mode: Positive or negative ion mode can be selected based on the analyte's properties. For this compound, positive mode is generally suitable.
-
Capillary Voltage: 3-5 kV.
-
Nebulizing Gas Flow: Set according to the instrument manufacturer's recommendations.
-
Drying Gas Flow and Temperature: Optimized to ensure efficient desolvation without thermal degradation of the analyte.
-
Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
-
Data Acquisition and Analysis:
-
Introduce the sample solution into the mass spectrometer via direct infusion or coupled to a liquid chromatography system.
-
Acquire the mass spectrum.
-
Analyze the resulting spectrum to identify the molecular ion peak ([M]⁺ or [M+H]⁺) and characteristic fragment ions.
-
Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.
This guide serves as a comprehensive resource for the spectroscopic analysis of this compound. The provided data and protocols are intended to facilitate the identification and characterization of this compound in a research and development setting.
CAS number and identifiers for N-(4-nitrophenyl)pyrrolidine-2-carboxamide
This technical guide provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and biological activities of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives. The information is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Chemical Identifiers and Physicochemical Properties
This compound is a chemical compound that has been investigated for its potential biological activities. The primary identifiers and properties are summarized below. It is important to note that different stereoisomers and salt forms of this compound may have distinct identifiers.
Table 1: Chemical Identifiers for this compound and Related Compounds
| Identifier | Value | Source |
| Compound Name | This compound | PubChem |
| Molecular Formula | C11H13N3O3 | [1] |
| PubChem CID | 4147666 | [1] |
| InChI | InChI=1S/C11H13N3O3/c15-11(10-2-1-7-12-10)13-8-3-5-9(6-4-8)14(16)17/h3-6,10,12H,1-2,7H2,(H,13,15) | PubChem |
| InChIKey | JWXPYNYNEUYKOW-UHFFFAOYSA-N | PubChem |
| SMILES | C1CC(NC1)C(=O)NC2=CC=C(C=C2)--INVALID-LINK--[O-] | [1] |
| CAS Number (for (2S)-hydrochloride salt) | 70148-22-0 | [2] |
| Molecular Weight (for C11H13N3O3) | 235.24 g/mol | Calculated |
| Molecular Weight (for hydrochloride salt) | 271.7 g/mol | [2] |
Synthesis and Characterization
The synthesis of N-(aryl)pyrrolidine-2-carboxamides generally involves a two-step, one-pot amidation of the corresponding N-aryl-L-proline. This process starts with the activation of the carboxylic acid, followed by the reaction with an amine.
Experimental Protocol: Synthesis of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides
This protocol is adapted from the synthesis of related N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and can be considered a general procedure.[3]
Materials:
-
N-aryl-L-proline derivative
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Dichloromethane (DCM)
Procedure:
-
The N-aryl-L-proline starting material is dissolved in dichloromethane.
-
Thionyl chloride is added to the solution to activate the carboxylic acid, forming the corresponding acid chloride. The reaction mixture is stirred at room temperature. It is crucial to use an excess of thionyl chloride to ensure complete conversion and to subsequently remove the excess in situ under reduced pressure.[4]
-
The desired amine, dissolved in dichloromethane, is then added to the reaction mixture containing the acid chloride.
-
The reaction is stirred until completion, which can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is worked up, typically by washing with an aqueous solution to remove any unreacted starting materials and byproducts.
-
The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is then purified, usually by column chromatography or recrystallization, to obtain the pure N-(aryl)pyrrolidine-2-carboxamide.[3][4]
The synthesized compounds are typically characterized by infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and elemental analysis to confirm their structure and purity.[3]
Biological Activity and Experimental Data
Derivatives of N-(nitrophenyl)pyrrolidine-2-carboxamide have been evaluated for various biological activities, including antibacterial and anticancer properties.
Antibacterial Activity
Several N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivatives have been tested against a panel of Gram-positive and Gram-negative bacteria. The antibacterial activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
Table 2: Antibacterial Activity of a Representative N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivative (Compound 4b)
| Bacterial Strain | MIC (µg/mL) | Standard Drug |
| Staphylococcus aureus | 15.6 | Streptomycin / Nalidixic acid |
This data is for a related compound, N-(2'-nitrophenyl)pyrrolidine-2-carboxamide, as a representative example of the potential activity of this class of compounds.[3][5]
Experimental Protocol: Broth Micro-dilution Assay for MIC Determination
The antibacterial activity is assessed using the broth micro-dilution method.[3][6]
Procedure:
-
Bacterial strains are cultured in an appropriate growth medium.
-
The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.
-
Serial two-fold dilutions of the compounds are prepared in a 96-well microtiter plate containing the growth medium.
-
A standardized inoculum of each bacterial strain is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antibiotics are used as positive controls.[3][6]
Anticancer Activity
N-(4'-nitrophenyl)-l-prolinamides have demonstrated cytotoxic activities against various human carcinoma cell lines. The antiproliferative efficacy is often evaluated using the MTT assay.
Table 3: Cytotoxicity of Representative N-(4'-nitrophenyl)-l-prolinamide Derivatives
| Compound | Cell Line | % Cell Inhibition at 100 µM | Standard Drug (5-Fluorouracil) |
| 4a | A549 (Lung) | 95.41 ± 0.67 | 64.29 ± 2.09 |
| 4a | HCT-116 (Colon) | 93.33 ± 1.36 | 81.20 ± 0.08 |
| 4u | A549 (Lung) | 83.36 ± 1.70 | 64.29 ± 2.09 |
| 4u | SGC7901 (Gastric) | (results in low cell viability) | - |
This data is for related N-(4'-nitrophenyl)-l-prolinamide derivatives, highlighting the potential of the core structure.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[4]
Procedure:
-
Human cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, the medium is removed, and a solution of MTT is added to each well.
-
The plates are incubated to allow viable cells with active mitochondria to reduce the yellow MTT to purple formazan crystals.[5]
-
The formazan crystals are dissolved in a solubilizing agent, such as DMSO.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).[5]
-
The percentage of cell inhibition is calculated relative to untreated control cells.
Visualized Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound derivatives.
Caption: General synthesis workflow for N-(aryl)pyrrolidine-2-carboxamides.
Caption: Experimental workflow for the MTT cytotoxicity assay.
References
- 1. sci-toys.com [sci-toys.com]
- 2. (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride CAS#: 70148-22-0 [m.chemicalbook.com]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Unveiling the Journey of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine-2-carboxamide scaffold is a privileged structural motif in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its inherent stereochemistry and conformational rigidity make it an attractive template for the design of novel therapeutics. Within this class of compounds, N-(4-nitrophenyl)pyrrolidine-2-carboxamide has emerged as a key intermediate and a pharmacophore of interest in the development of agents with diverse pharmacological profiles, including antibacterial, antioxidant, and anticancer activities. This technical guide provides an in-depth exploration of the discovery, synthesis, and biological evaluation of this compound and its derivatives, offering a comprehensive resource for researchers in the field.
Discovery and History
While a singular, seminal report on the initial discovery of this compound is not prominently documented in contemporary literature, its origins can be traced back to the broader exploration of proline and its derivatives in peptide chemistry and drug discovery. The synthesis of such carboxamides is a fundamental transformation in organic chemistry. The more recent history of this specific scaffold is characterized by its utilization as a building block for more complex molecules with tailored biological activities. Research efforts have intensified in the 21st century, with a focus on synthesizing libraries of substituted N-(nitrophenyl)pyrrolidine-2-carboxamides to probe structure-activity relationships and identify lead compounds for various therapeutic targets.
Synthetic Methodologies
The synthesis of this compound and its analogs generally involves the coupling of a pyrrolidine-2-carboxylic acid derivative with a substituted aniline. Several synthetic strategies have been reported, with the choice of method often depending on the specific substituents and desired yield.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: One-Pot Amidation
A common and efficient method for the synthesis of substituted N-(nitrophenyl)pyrrolidine-2-carboxamides is a two-step, one-pot amidation of the corresponding N-aryl-proline.
Materials:
-
N-aryl-proline (1 equivalent)
-
Thionyl chloride (SOCl₂) (1.2 equivalents)
-
Appropriate amine (1.2 equivalents)
-
Dichloromethane (DCM) as solvent
Procedure:
-
The N-aryl-proline is dissolved in dry dichloromethane.
-
Thionyl chloride is added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at room temperature for 2-3 hours to form the acid chloride in situ.
-
The excess thionyl chloride is removed under reduced pressure.
-
The residue is redissolved in dry dichloromethane and cooled to 0 °C.
-
A solution of the desired amine in dichloromethane is added dropwise.
-
The reaction is stirred at room temperature for 12-24 hours.
-
The reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.
-
The crude product is purified by column chromatography or recrystallization.
Biological Activities and Quantitative Data
Derivatives of this compound have demonstrated a range of biological activities. The following tables summarize the key quantitative data from various studies.
Antibacterial Activity
Substituted N-(nitrophenyl)pyrrolidine-2-carboxamides have been investigated as potential antimicrobial agents, showing activity against both Gram-positive and Gram-negative bacteria.
| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |
| 4b | Staphylococcus aureus | 15.6 |
MIC: Minimum Inhibitory Concentration
Antioxidant Activity
The antioxidant potential of these compounds has been evaluated using standard assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
| Compound ID | Assay | IC₅₀ (µg/mL) | Reference |
| 4a | DPPH | 1.22 x 10⁻³ | |
| 4k | ABTS | 1.45 x 10⁻⁴ |
IC₅₀: Half-maximal inhibitory concentration
Anticancer Activity
Several N-(4'-nitrophenyl)-L-prolinamide derivatives have been synthesized and evaluated for their cytotoxic effects against various human cancer cell lines.
| Compound ID | Cell Line | % Cell Inhibition (at 100 µM) | Reference |
| 4a | A549 (Lung Carcinoma) | 95.41 ± 0.67 | |
| 4a | HCT-116 (Colon Carcinoma) | 93.33 ± 1.36 | |
| 4u | A549 (Lung Carcinoma) | 83.36 ± 1.70 | |
| 4u | HCT-116 (Colon Carcinoma) | 81.29 ± 2.32 | |
| 4s | A549 (Lung Carcinoma) | 70.13 ± 3.41 |
Potential Signaling Pathways and Mechanisms of Action
The precise molecular mechanisms underlying the biological activities of this compound and its derivatives are still under investigation. However, based on the activities of related compounds, some potential signaling pathways can be proposed.
Toll-Like Receptor (TLR) Signaling Pathway
A related pyrrolidine derivative has been shown to suppress Toll-like receptor (TLR) signaling pathways, which are crucial in the innate immune response and inflammation. Inhibition of TLR signaling can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.
Caption: Proposed inhibitory effect on the TLR signaling pathway.
Conclusion
This compound serves as a valuable scaffold in the design and synthesis of novel therapeutic agents. The accumulated body of research highlights its potential in developing compounds with significant antibacterial, antioxidant, and anticancer properties. The synthetic accessibility and the possibility for diverse functionalization make this core structure a continuing focus for medicinal chemists. Future research should aim to elucidate the precise mechanisms of action and to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds derived from this promising scaffold. This will undoubtedly pave the way for the development of new and effective drugs for a variety of diseases.
An In-depth Technical Guide on N-(4-nitrophenyl)pyrrolidine-2-carboxamide and Its Derivatives as Research Chemicals
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the research chemical N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its analogues. It covers the synthesis, chemical properties, and significant biological activities, including anticancer, antibacterial, antioxidant, and anticonvulsant properties. This document is intended to serve as a resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development by summarizing key research findings, presenting quantitative data in a structured format, and detailing relevant experimental protocols.
Chemical Properties and Synthesis
This compound belongs to the class of prolinamides, which are carboxamide forms of proline. These compounds are of significant interest due to their presence in secondary metabolites and their wide range of biological activities. The core structure consists of a pyrrolidine ring, a carboxamide linker, and a nitrophenyl group.
Synthesis of N-(4'-nitrophenyl)-L-prolinamides
The synthesis of N-(4'-nitrophenyl)-L-prolinamides is typically achieved through a two-step, one-pot reaction.[1][2] The process begins with the condensation of p-fluoronitrobenzene with L-proline under basic aqueous-alcoholic conditions to yield N-aryl-L-prolines.[1][2] This intermediate then undergoes amidation with various amines, activated by thionyl chloride (SOCl₂), to produce the final l-prolinamide compounds in yields ranging from 20-80%.[1][2]
Biological Activity and Applications
Derivatives of this compound have been investigated for a variety of pharmacological activities. The following sections summarize the key findings.
Anticancer Activity
Several studies have demonstrated the cytotoxic effects of substituted N-(4'-nitrophenyl)-L-prolinamides against various human cancer cell lines. The antiproliferative efficacy of these compounds underscores their potential as leads for novel anticancer agents.[1][2]
Table 1: Cytotoxicity of N-(4'-nitrophenyl)-L-prolinamide Derivatives (100 µM) [1][2]
| Compound | Cell Line | % Cell Inhibition (Mean ± SD) |
| 4a | A549 (Lung) | 95.41 ± 0.67 |
| 4a | HCT-116 (Colon) | 93.33 ± 1.36 |
| 4u | A549 (Lung) | 83.36 ± 1.70 |
| 4u | HCT-116 (Colon) | 81.29 ± 2.32 |
| 4s | A549 (Lung) | 70.13 ± 3.41 |
| 5-Fluorouracil | A549 (Lung) | 64.29 ± 2.09 |
| 5-Fluorouracil | HCT-116 (Colon) | 81.20 ± 0.08 |
Data sourced from studies on various substituted prolinamides, where compounds 4a, 4s, and 4u showed significant activity.
Notably, compound 4a exhibited the highest anti-tumor activity against the A549 lung carcinoma cell line, while both 4a and 4u outperformed the standard drug 5-Fluorouracil against the HCT-116 colon carcinoma cell line.[1][2] Good tumor inhibitory activities were also observed against the HepG2 liver carcinoma cell line.[1][2]
Antibacterial Activity
In the search for mimics of antimicrobial peptides, substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been synthesized and evaluated for their antibacterial properties.[3] These compounds have shown promise in combating bacterial resistance to conventional antibiotics.
Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [3]
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4b | Staphylococcus aureus | 15.6 |
Compound 4b demonstrated the highest activity against the Gram-positive bacterium Staphylococcus aureus.
The results indicate that derivative 4b is a promising candidate for development as a narrow-spectrum antibiotic targeting Gram-positive bacteria.[3]
Antioxidant Activity
The antioxidant properties of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have also been explored, revealing their potential to ameliorate oxidative stress-related conditions.[3]
Table 3: Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [3]
| Compound | Assay | IC₅₀ (mg/mL) |
| 4a | DPPH Radical Scavenging | 1.22 × 10⁻³ |
| 4k | ABTS Radical Cation Scavenging | 1.45 × 10⁻⁴ |
Compounds 4a and 4k recorded the lowest IC₅₀ values in their respective assays, with 4k showing an antioxidant capacity approximately 2.5 times better than standard controls like ascorbic acid.[4]
Anticonvulsant Activity
A series of N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives were synthesized and evaluated for anticonvulsant activity using the maximal electroshock seizure (MES) test in mice.[5][6]
Table 4: Anticonvulsant Activity of N-(substituted phenyl)pyrrolidine-2-carboxamide Derivatives [5]
| Compound | Activity |
| 3a (4-nitrophenyl) | Exhibited protection against MES-induced seizure. |
| 3d (4-chlorophenyl) | Most active of the series, showed protection at 30 mg/kg at 0.5 h, comparable to phenytoin, without neurotoxicity. |
The study found that derivatives with 4-nitrophenyl (3a ) and 4-chlorophenyl (3d ) substituents were particularly effective, showing significant protection against MES-induced seizures with minimal neurotoxicity.[5]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, accompanied by workflow diagrams for clarity.
Anticancer Activity: MTT Assay
The cytotoxicity of the compounds against human carcinoma cell lines was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and incubated to allow for attachment.
-
Compound Treatment: The cells are then treated with the synthesized compounds at a specific concentration (e.g., 100 µM) and incubated for a set period (e.g., 48 hours).
-
MTT Addition: After incubation, MTT solution is added to each well. Live cells with active mitochondrial reductase enzymes convert the yellow MTT to a purple formazan precipitate.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell inhibition is calculated by comparing the absorbance of treated cells to that of untreated control cells.
Antibacterial Activity: Broth Micro-dilution Assay
The Minimum Inhibitory Concentration (MIC) of the compounds was determined using the broth micro-dilution procedure against various bacterial strains.[3]
Methodology:
-
Preparation: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This is often assessed visually or by adding an indicator like resazurin.
Anticonvulsant Activity: Maximal Electroshock Seizure (MES) Test
The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.[5][6]
Methodology:
-
Animal Preparation: Male Swiss albino mice (20-25 g) are used for the experiments.[6]
-
Compound Administration: The test compounds are administered intraperitoneally (i.p.) at various dose levels (e.g., 30, 100, and 300 mg/kg).[6]
-
Induction of Seizure: After a specific time interval (e.g., 30 minutes or 4 hours), a maximal electrical stimulus is delivered through corneal electrodes to induce seizures.
-
Observation: The mice are observed for the presence or absence of the tonic hind limb extension phase of the seizure.
-
Evaluation: The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rroij.com [rroij.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives are a class of synthetic compounds that have garnered significant interest in biomedical research due to their potential therapeutic applications. These l-prolinamides have demonstrated a range of biological activities, most notably as anticancer, antimicrobial, and antioxidant agents.[1][2][3] This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments, with a primary focus on its application as a cytotoxic agent against cancer cell lines.
Biological Activities
This compound and its analogs have been shown to exhibit potent biological effects in various in vitro models.
Anticancer Activity
The primary application of this compound in cell culture is the investigation of its cytotoxic and antiproliferative effects on cancer cells. Studies have demonstrated that this compound and its derivatives can significantly inhibit the growth of various human carcinoma cell lines.[1] The cytotoxic efficacy is typically evaluated using cell viability assays, such as the MTT assay, which measures the metabolic activity of cells.
Antimicrobial and Antioxidant Activity
While the focus of this document is on cancer cell culture, it is noteworthy that derivatives of N-phenylpyrrolidine-2-carboxamide have also been reported to possess antimicrobial and antioxidant properties.[2][3] For researchers interested in these applications, the protocols provided can be adapted for use with bacterial or other microbial cultures, and antioxidant capacity can be assessed using standard assays like the DPPH radical scavenging assay.
Data Presentation
The following tables summarize the reported in vitro biological activities of this compound and its closely related analogs.
Table 1: Cytotoxic Activity of N-(4'-nitrophenyl)-l-prolinamides against Human Carcinoma Cell Lines [1]
| Compound | Cell Line | Concentration (µM) | % Cell Inhibition |
| 4a | A549 (Lung Carcinoma) | 100 | 95.41 ± 0.67 |
| 4a | HCT-116 (Colon Carcinoma) | 100 | 93.33 ± 1.36 |
| 4s | A549 (Lung Carcinoma) | 100 | 70.13 ± 3.41 |
| 4u | A549 (Lung Carcinoma) | 100 | 83.36 ± 1.70 |
| 4u | HCT-116 (Colon Carcinoma) | 100 | 81.29 ± 2.32 |
| 4u | SGC7901 (Gastric Carcinoma) | 100 | 91.98 ± 1.54 (Calculated from 8.02 ± 1.54% cell viability) |
| 4w | SGC7901 (Gastric Carcinoma) | 100 | 72.73 ± 2.38 (Calculated from 27.27 ± 2.38% cell viability) |
| 5-Fluorouracil (Standard) | A549 (Lung Carcinoma) | 100 | 64.29 ± 2.09 |
| 5-Fluorouracil (Standard) | HCT-116 (Colon Carcinoma) | 100 | 81.20 ± 0.08 |
Table 2: Antimicrobial Activity of a Related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (Compound 4b) [2][3]
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | 15.6 |
Table 3: Antioxidant Activity of a Related N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (Compound 4a and 4k) [4]
| Compound | Assay | IC50 (mg/mL) |
| 4a | DPPH | 1.22 x 10⁻³ |
| 4k | ABTS | 1.45 x 10⁻⁴ |
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a sterile stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a sterile biological safety cabinet, weigh out the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution by vortexing.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay
Objective: To determine the cytotoxic effect of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
96-well flat-bottom sterile cell culture plates
-
This compound stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[5]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]
-
-
Compound Treatment:
-
On the day of the experiment, prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration, typically ≤0.5%) and a positive control (a known cytotoxic drug, if desired).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.[1][5]
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1][5]
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution of the formazan.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.[5]
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.
-
Visualization of Putative Signaling Pathway and Experimental Workflow
While the precise molecular mechanism of this compound is still under investigation, based on the observed cytotoxic effects of similar compounds, a plausible mechanism involves the induction of apoptosis (programmed cell death) and cell cycle arrest.
Caption: Putative mechanism of action.
Caption: MTT assay workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the investigation of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives as anticancer agents. The information is compiled from recent studies on related compounds and established methodologies in cancer research.
Introduction
This compound belongs to the prolinamide class of compounds, which have demonstrated a range of biological activities, including antimicrobial and cytotoxic effects.[1] Recent research into substituted N-(4'-nitrophenyl)-l-prolinamides has highlighted their potential as anticancer agents, showing significant inhibitory activity against various human carcinoma cell lines.[1][2] These compounds are of interest to the drug development community due to their synthetic accessibility and the potential for broad-spectrum anticancer activity.
This document outlines the in vitro anticancer activities of derivatives of this compound and provides detailed protocols for key experimental assays to evaluate their efficacy and mechanism of action.
Data Presentation: In Vitro Anticancer Activity
The cytotoxic effects of a series of substituted N-(4'-nitrophenyl)-l-prolinamides have been evaluated against several human cancer cell lines. The data from these studies are summarized below to provide a comparative overview of their potential as anticancer agents.
Table 1: Cytotoxicity of Substituted N-(4'-nitrophenyl)-l-prolinamides against Human Cancer Cell Lines [1][2]
| Compound ID | Modification | Cancer Cell Line | Concentration (µM) | % Cell Inhibition |
| 4a | N-(p-tolyl)acetamide | A549 (Lung) | 100 | 95.41 ± 0.67 |
| HCT-116 (Colon) | 100 | 93.33 ± 1.36 | ||
| 4s | N-(4-sulfamoylphenyl)acetamide | A549 (Lung) | 100 | 70.13 ± 3.41 |
| 4u | N-(pyrimidin-2-yl)acetamide | A549 (Lung) | 100 | 83.36 ± 1.70 |
| HCT-116 (Colon) | 100 | 81.29 ± 2.32 | ||
| SGC7901 (Gastric) | 100 | 8.02 ± 1.54 | ||
| 4w | N-(1,3-thiazol-2-yl)acetamide | SGC7901 (Gastric) | 100 | 27.27 ± 2.38 |
| 5-FU | 5-Fluorouracil (Standard) | A549 (Lung) | 100 | 64.29 ± 2.09 |
| Reference | - | HCT-116 (Colon) | 100 | 81.20 ± 0.08 |
Data represents the mean ± standard deviation.
Experimental Protocols
Detailed methodologies for the evaluation of this compound and its derivatives are provided below. These protocols are based on standard laboratory procedures for in vitro anticancer drug screening.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is adapted from the methodology used to evaluate substituted N-(4'-nitrophenyl)-l-prolinamides.[1][2]
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., A549, HCT-116, HepG2, SGC7901)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include wells with vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell inhibition using the following formula: % Cell Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100
Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To determine if this compound induces apoptosis in cancer cells.
Materials:
-
Cancer cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration (determined from the MTT assay) for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.
-
Staining: Resuspend the cell pellet in 1X binding buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To investigate the effect of this compound on cell cycle progression.
Materials:
-
Cancer cells treated with the test compound
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the IC₅₀ concentration of this compound for 24, 48, and 72 hours.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.
Caption: A generalized workflow for the in vitro screening and mechanistic evaluation of anticancer compounds.
Hypothesized Signaling Pathway for Apoptosis Induction
While the precise signaling pathways affected by this compound are yet to be fully elucidated, many cytotoxic agents induce apoptosis through common intrinsic and extrinsic pathways. The following diagram depicts a generalized model of apoptosis induction.
Caption: A generalized diagram of intrinsic and extrinsic apoptosis signaling pathways potentially activated by anticancer compounds.
References
Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Antibacterial Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and experimental protocols concerning the antibacterial activity of pyrrolidine-2-carboxamide derivatives. The focus of the available research is on N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, which have been investigated for their potential as mimics of proline-rich antimicrobial peptides to combat bacterial resistance. Currently, specific antibacterial assay data for the isomeric N-(4-nitrophenyl)pyrrolidine-2-carboxamide is not available in the reviewed literature. The data and protocols presented herein are based on studies of structurally related N-(2'-nitrophenyl) analogs.
Data Presentation: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
The antibacterial efficacy of a series of synthesized N-(2'-nitrophenyl)pyrrolidine-2-carboxamides (designated as 4a-4n in the source literature) was evaluated using the broth micro-dilution method. This quantitative analysis determined the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
The table below summarizes the available MIC values for select compounds from the series against various Gram-positive and Gram-negative bacteria. It is important to note that this represents a partial dataset based on publicly available information from the cited study. The full study evaluated compounds 4a-4n against a panel of five Gram-positive and five Gram-negative bacterial strains.
Table 1: Partial Minimum Inhibitory Concentration (MIC) Values of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference Compound (MIC µg/mL) |
| 4b | Staphylococcus aureus | Positive | 15.6 | Streptomycin (256) |
| 4c | Staphylococcus aureus | Positive | 62.5 | Streptomycin (256) |
| 4k | Staphylococcus aureus | Positive | 62.5 | Streptomycin (256) |
| 4c | Enterobacter cloacae | Negative | 62.5 | Streptomycin (>512) |
| 4j | Enterobacter cloacae | Negative | 31.3 | Streptomycin (>512) |
Data extracted from a study by Odusami et al., which suggests that compounds 4b and 4k show promise as narrow-spectrum (Gram-positive) and broad-spectrum antibiotics, respectively.[1][2]
Experimental Protocols
The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a test compound using the broth micro-dilution method, as described in the evaluation of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[1][2]
Protocol: Broth Micro-dilution Susceptibility Assay
1. Materials and Reagents:
-
Test compound (e.g., N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative)
-
Sterile 96-well round-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)
-
Standard control antibiotics (e.g., Streptomycin, Nalidixic Acid)
-
Sterile saline solution (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or nephelometer
-
Multi-channel pipette
-
Sterile pipette tips and reservoirs
-
Incubator (37°C)
2. Preparation of Test Compound and Controls:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Prepare stock solutions of the standard control antibiotics in their recommended solvents.
-
Perform serial two-fold dilutions of the test compound and control antibiotics in CAMHB to achieve a range of desired concentrations.
3. Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Microtiter Plate Assay Setup:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the highest concentration of the diluted test compound to the first well of a row and mix.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well used for dilution.
-
The final volume in each well containing the test compound will be 100 µL.
-
Designate wells for a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Add 100 µL of the diluted bacterial inoculum to each well (except the negative control), bringing the final volume to 200 µL.
5. Incubation and Reading of Results:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.
-
Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the test compound at which there is no visible bacterial growth.
Mandatory Visualizations
The following diagram illustrates the experimental workflow for the broth micro-dilution assay.
Caption: Workflow for the broth micro-dilution antibacterial assay.
References
- 1. Antimicrobial susceptibility changes of Escherichia coli and Klebsiella pneumoniae intra-abdominal infection isolate-derived pathogens from Chinese intra-abdominal infections from 2011 to 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial Resistance among Gram-Negative Bacilli Causing Infections in Intensive Care Unit Patients in the United States between 1993 and 2004 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic organic compound belonging to the class of pyrrolidine carboxamides. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and FDA-approved drugs.[1] This class of compounds has garnered significant interest in drug discovery due to its diverse biological activities, including anticancer, antibacterial, and antioxidant properties. While specific data for this compound is limited in publicly available research, this document provides a detailed overview of the potential applications, experimental protocols, and relevant signaling pathways based on studies of closely related analogs, primarily N-(2'-nitrophenyl)pyrrolidine-2-carboxamides and N-(4'-nitrophenyl)-l-prolinamides.
Potential Applications in Drug Discovery
Based on the biological activities of its analogs, this compound holds promise in the following therapeutic areas:
-
Oncology: Derivatives of nitrophenyl-pyrrolidine-2-carboxamide have demonstrated significant cytotoxic activity against various cancer cell lines. These compounds may act as antiproliferative agents, potentially through the induction of apoptosis.[2]
-
Infectious Diseases: Analogs have shown potent antibacterial activity, particularly against Gram-positive bacteria, suggesting their potential as novel antibiotics.[3] The proposed mechanism involves mimicking proline-rich antimicrobial peptides.[3]
-
Oxidative Stress-Related Diseases: The antioxidant properties observed in related structures indicate a potential role in mitigating diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.[4]
Data Presentation: Biological Activities of Related Compounds
The following tables summarize the quantitative data from studies on N-(2'-nitrophenyl)pyrrolidine-2-carboxamide and N-(4'-nitrophenyl)-l-prolinamide derivatives.
Table 1: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [3]
| Compound ID | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4b | Staphylococcus aureus | 15.6 |
| 4k | Gram-positive strains | Promising Candidate |
| 4k | Gram-negative strains | Promising Candidate |
| Streptomycin | (Standard) | Not specified in the provided text |
| Nalidixic acid | (Standard) | Not specified in the provided text |
Table 2: Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives [4]
| Compound ID | Assay | IC50 (mg/mL) |
| 4a | DPPH radical scavenging | 1.22 x 10⁻³ |
| 4k | ABTS radical cation scavenging | 1.45 x 10⁻⁴ |
| Ascorbic acid | (Standard) | Not specified in the provided text |
| Butylated hydroxyanisole | (Standard) | Not specified in the provided text |
Table 3: Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives [2]
| Compound ID | Cancer Cell Line | Concentration (µM) | % Cell Inhibition |
| 4a | A549 (Lung Carcinoma) | 100 | 95.41 ± 0.67 |
| 4a | HCT-116 (Colon Carcinoma) | 100 | 93.33 ± 1.36 |
| 4s | A549 (Lung Carcinoma) | 100 | 70.13 ± 3.41 |
| 4u | A549 (Lung Carcinoma) | 100 | 83.36 ± 1.70 |
| 4u | HCT-116 (Colon Carcinoma) | 100 | 81.29 ± 2.32 |
| 4u | SGC7901 (Gastric Carcinoma) | 100 | (Cell Viability: 8.02 ± 1.54) |
| 4w | SGC7901 (Gastric Carcinoma) | 100 | (Cell Viability: 27.27 ± 2.38) |
| 5-Fluorouracil | A549 (Lung Carcinoma) | 100 | 64.29 ± 2.09 |
| 5-Fluorouracil | HCT-116 (Colon Carcinoma) | 100 | 81.20 ± 0.08 |
Experimental Protocols
The following are detailed methodologies for key experiments based on the cited literature for analogous compounds.
Protocol 1: Synthesis of N-(nitrophenyl)pyrrolidine-2-carboxamide Derivatives[2][3]
This protocol describes a general two-step, one-pot amidation process.
Materials:
-
L-proline or substituted L-proline
-
p-Fluoronitrobenzene
-
Thionyl chloride (SOCl₂)
-
Appropriate amine
-
Dichloromethane (DCM)
-
Aqueous-alcoholic basic solution
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Synthesis of N-aryl-l-prolines:
-
Condense p-fluoronitrobenzene with L-proline in an aqueous-alcoholic basic solution to afford N-(4'-nitrophenyl)-l-proline.
-
-
Amidation:
-
Activate the resulting N-aryl-l-proline with thionyl chloride in DCM to form the acid chloride.
-
In the same pot, add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the resulting N-(nitrophenyl)pyrrolidine-2-carboxamide derivative using column chromatography.
-
Protocol 2: In Vitro Antibacterial Activity Assay (Broth Microdilution Method)[3]
Materials:
-
Test compounds (e.g., this compound derivatives)
-
Bacterial strains (Gram-positive and Gram-negative)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotics (e.g., streptomycin, nalidixic acid)
-
Spectrophotometer
Procedure:
-
Prepare serial dilutions of the test compounds and standard antibiotics in MHB in a 96-well plate.
-
Inoculate each well with a standardized bacterial suspension.
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)[2]
Materials:
-
Human carcinoma cell lines (e.g., A549, HCT-116, HepG2, SGC7901)
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Cell culture medium and supplements
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell inhibition relative to untreated control cells.
Visualizations: Signaling Pathways and Workflows
Proposed Anticancer Mechanism of Action
Pyrrolidine-containing compounds can interfere with cancer cell metabolism, particularly proline metabolism, which is crucial for tumor growth and survival.[5][6] The proline-P5C cycle, involving the enzymes Proline Dehydrogenase (PRODH) and Pyrroline-5-Carboxylate Reductase (PYCR), is a potential target.[2][7] Inhibition of this cycle can lead to reduced ATP production, impaired biosynthesis, and ultimately, apoptosis.
Caption: Proposed anticancer mechanism via inhibition of proline metabolism.
General Experimental Workflow for Drug Discovery
The following diagram illustrates a typical workflow for the evaluation of novel compounds like this compound in a drug discovery context.
Caption: General drug discovery workflow for novel compounds.
Proposed Antibacterial Mechanism of Action
N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives are proposed to act as mimics of proline-rich antimicrobial peptides (AMPs). These mimics are thought to disrupt bacterial cell membranes or internal processes, leading to bacterial cell death.
Caption: Proposed antibacterial mechanism via antimicrobial peptide mimicry.
References
- 1. The effect of p-nitrophenol toward the structural characteristics and antioxidant activity of oil palm fronds (OPF) lignin polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. The Proline Cycle As a Potential Cancer Therapy Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proline Metabolism in Tumor Growth and Metastatic Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US10517844B2 - Inhibition of proline catabolism for the treatment of cancer and other therapeutic applications - Google Patents [patents.google.com]
Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide as a Potential Enzyme Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a small molecule belonging to the pyrrolidine carboxamide class of compounds. While direct evidence of its specific enzyme inhibitory activity is not extensively documented in publicly available literature, its structural similarity to known inhibitors of prolyl oligopeptidase (POP) suggests it as a potential candidate for investigation against this and other related serine proteases. Prolyl oligopeptidase is a cytosolic serine protease that plays a significant role in the metabolism of proline-containing neuropeptides and has been implicated in various physiological and pathological processes, including neurological disorders and cell signaling.[1][2]
This document provides a comprehensive guide for researchers interested in evaluating the enzyme inhibitory potential of this compound, with a primary focus on prolyl oligopeptidase. The protocols and information presented are based on established methodologies for characterizing POP inhibitors.
Quantitative Data on Related Prolyl Oligopeptidase Inhibitors
Although no specific inhibition constants (IC50, Ki) for this compound have been identified in the reviewed literature, the following table summarizes the inhibitory activities of several well-characterized prolyl oligopeptidase inhibitors containing the pyrrolidine scaffold. This data serves as a reference for the expected potency of compounds in this class.
| Inhibitor Name | Target Enzyme | IC50 (nM) | Ki (nM) | Reference Compound for Comparison |
| (2S)-1-(2-Benzyl-3-oxo-1H-isoindole-4-carbonyl)pyrrolidine-2-carbonitrile | Prolyl endopeptidase | 81.0 | 23.0 | Yes |
| N-Benzyl-2-[(2S)-2-cyanopyrrolidine-1-carbonyl]benzamide | Prolyl endopeptidase | 73.0 | - | Yes |
| 2-Benzyl-7-(pyrrolidine-1-carbonyl)-3H-isoindol-1-one | Prolyl endopeptidase | 610.0 | - | No |
| Talabostat | Prolyl endopeptidase | 980.0 | - | No |
Table 1: Inhibitory activity of selected pyrrolidine-based inhibitors against prolyl oligopeptidase. Data sourced from AAT Bioquest.[3] It is important to note that these values are for related compounds and not for this compound.
Experimental Protocols
Protocol 1: In Vitro Prolyl Oligopeptidase (POP) Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of this compound against prolyl oligopeptidase.
Materials:
-
Purified recombinant human or porcine prolyl oligopeptidase (POP)
-
This compound (test compound)
-
Fluorogenic substrate: Z-Gly-Pro-AMC (N-carbobenzoxy-glycyl-prolyl-7-amino-4-methylcoumarin)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 1 mM EDTA and 1 mM DTT
-
DMSO (for dissolving the test compound)
-
96-well black, flat-bottom microplates
-
Fluorometric microplate reader (Excitation: 360-380 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the desired final concentrations for the assay.
-
Enzyme Preparation: Dilute the POP enzyme to a working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.
-
Substrate Preparation: Prepare a working solution of the Z-Gly-Pro-AMC substrate in the assay buffer. A typical final concentration is around the Km value for the enzyme.
-
Assay Setup:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 1 µL of the test compound dilutions to the appropriate wells. For control wells, add 1 µL of DMSO.
-
Add 25 µL of the diluted POP enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for enzyme-inhibitor pre-incubation.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes). The cleavage of the AMC group from the substrate results in a fluorescent signal.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for POP Inhibition Assay
Caption: Workflow for determining the in vitro inhibitory activity of a test compound against prolyl oligopeptidase.
Protocol 2: Synthesis of this compound
This protocol provides a general method for the synthesis of the title compound, which may be necessary if it is not commercially available. This procedure is based on standard amide coupling reactions.
Materials:
-
L-Proline
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU, HBTU)
-
4-Nitroaniline
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (TEA) or another suitable base
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Activation of L-Proline: In a round-bottom flask, dissolve L-proline in anhydrous DCM. Cool the solution in an ice bath. Slowly add thionyl chloride dropwise with stirring. Allow the reaction to proceed at room temperature until the formation of the acid chloride is complete (monitor by TLC).
-
Amide Coupling: In a separate flask, dissolve 4-nitroaniline and triethylamine in anhydrous DCM. Cool this solution in an ice bath. Slowly add the freshly prepared L-proline acid chloride solution to the 4-nitroaniline solution.
-
Reaction and Work-up: Stir the reaction mixture at room temperature overnight. After the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to obtain the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using techniques such as NMR (¹H and ¹³C), mass spectrometry, and melting point analysis.
Synthesis Workflow
References
- 1. The role of prolyl oligopeptidase, understanding the puzzle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl oligopeptidase and its role in the organism: attention to the most promising and clinically relevant inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl endopeptidase Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
Application Note and Protocol for the Solubilization of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the solubilization of N-(4-nitrophenyl)pyrrolidine-2-carboxamide for in vitro and in vivo experiments. It includes recommendations for solvent selection, stock solution preparation, and handling procedures.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical research. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. This protocol outlines the recommended procedures for solubilizing this compound for use in biological assays. Nitroaromatic compounds as a class are known for their diverse biological activities, which are often dependent on the reduction of the nitro group by cellular enzymes like nitroreductases.[1][2][3] This bioactivation can produce reactive intermediates that may exhibit cytotoxic or other pharmacological effects.[1]
Physicochemical Properties
A summary of the known and inferred physicochemical properties of this compound and related structures is presented below.
| Property | Value/Information | Source |
| Molecular Formula | C₁₁H₁₃N₃O₃ | Calculated |
| Molecular Weight | 235.24 g/mol | Calculated |
| Appearance | Likely a solid (yellowish, typical for nitro-aromatic compounds) | General Knowledge |
| Melting Point | A related hydrochloride salt has a melting point >235°C.[4] | [4] |
| Storage | Store at room temperature or as specified by the supplier.[5] | [5] |
Recommended Solvents and Solubility Testing
Based on the chemical structure and data from similar compounds, the following solvents are recommended for initial solubility testing. It is crucial to empirically determine the solubility for your specific lot of the compound.
| Solvent | Suitability for In Vitro Assays | Suitability for In Vivo Assays | Rationale & Notes |
| Dimethyl Sulfoxide (DMSO) | High | Limited (can be toxic) | A common solvent for organic compounds in biological assays. A related compound, (R)-Pyrrolidine-2-carboxamide, is soluble in DMSO at 25 mg/mL with sonication.[6] Many similar carboxamides have been dissolved in DMSO for analysis.[7] |
| Ethanol (EtOH) | Moderate | Moderate | A less toxic alternative to DMSO. May require warming to aid dissolution. |
| Methanol (MeOH) | Moderate | Not Recommended (toxic) | A related hydrochloride salt was crystallized from methanol, suggesting good solubility.[4] Primarily for analytical purposes. |
| Phosphate-Buffered Saline (PBS) | Low | High | The compound is unlikely to be directly soluble in aqueous buffers. A co-solvent approach is likely necessary. |
| Cremophor EL / Tween 80 | Limited | High | Can be used to create formulations for in vivo administration, often in combination with saline or other aqueous solutions. |
Experimental Protocol: Solubility Determination
This protocol provides a method to determine the approximate solubility of this compound in a solvent of choice.
-
Preparation:
-
Accurately weigh 1-5 mg of the compound into a clear glass vial.
-
Add a small, measured volume of the selected solvent (e.g., 100 µL of DMSO).
-
-
Dissolution:
-
Vortex the vial for 30-60 seconds.
-
If the compound does not fully dissolve, sonicate the vial for 5-10 minutes in a water bath.
-
Gentle warming (e.g., 37°C) can also be applied, but monitor for any signs of degradation (color change).
-
-
Observation and Calculation:
-
Visually inspect the solution against a dark background for any undissolved particulate matter.
-
If the compound is fully dissolved, incrementally add more solvent and repeat the dissolution steps to determine the saturation point, or add more compound to the existing solution.
-
Calculate the approximate solubility in mg/mL.
-
Protocol for Stock Solution Preparation (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution in DMSO, a common starting point for most in vitro experiments.
Materials:
-
This compound (MW: 235.24 g/mol )
-
Anhydrous, sterile DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or glass vials
-
Pipettes
-
Vortex mixer
-
Sonicator
Procedure:
-
Calculation:
-
To prepare 1 mL of a 10 mM stock solution, calculate the required mass:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 235.24 g/mol * 1000 mg/g = 2.35 mg
-
-
-
Weighing:
-
Carefully weigh out 2.35 mg of the compound and place it in a sterile microcentrifuge tube or vial.
-
-
Dissolution:
-
Add 1 mL of anhydrous, sterile DMSO to the vial.
-
Cap the vial tightly and vortex for 1-2 minutes until the compound is fully dissolved.
-
If necessary, use a sonicator for 5-10 minutes to aid dissolution.
-
-
Storage:
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. A related compound's stock solution in a solvent is recommended to be stored at -80°C for 6 months or -20°C for 1 month.[6]
-
Working Solution Preparation
For biological experiments, the DMSO stock solution should be diluted to the final desired concentration in the appropriate cell culture medium or assay buffer.
Important Considerations:
-
The final concentration of DMSO in the assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.
-
When diluting the stock solution into an aqueous buffer, add the stock solution to the buffer dropwise while vortexing to prevent precipitation of the compound.
-
Always prepare a vehicle control (culture medium or buffer with the same final concentration of DMSO) to run alongside your experimental samples.
Safety and Handling
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
As the biological and toxicological properties of this specific compound may not be fully characterized, treat it as a potentially hazardous substance. Nitroaromatic compounds as a class can have toxic or mutagenic properties.[2][8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for preparing this compound for experimental use.
Caption: Workflow for the preparation of this compound solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (2S)-N-(4-nitrophenyl)pyrrolidine-2-carboxamide hydrochloride CAS#: 70148-22-0 [m.chemicalbook.com]
- 5. (S)-N-(4-Nitrophenyl)-5-oxopyrrolidine-2-carboxamide [myskinrecipes.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Analytical Methods for the Quantification of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a derivative of the amino acid proline, belonging to a class of compounds known as pyrrolidines. Pyrrolidine scaffolds are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds and their utility in exploring three-dimensional chemical space.[1][2] The N-aryl substitution, in this case with a 4-nitrophenyl group, can significantly influence the compound's biological activity.[3] Accurate and precise quantification of such molecules is crucial for various stages of research and development, including pharmacokinetic studies, metabolism analysis, and quality control.
This application note provides detailed protocols for two robust analytical methods for the quantification of this compound in various matrices: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Method Selection: HPLC-UV vs. LC-MS/MS
The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the complexity of the sample matrix. The 4-nitrophenyl group in the target analyte contains a strong chromophore, making it well-suited for HPLC-UV analysis.[4][5] However, for complex biological matrices or when very low detection limits are required, the superior selectivity and sensitivity of LC-MS/MS are advantageous.[6][7]
Caption: Logical workflow for selecting the appropriate analytical method.
Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is ideal for routine analysis, quality control of bulk substances, or for samples in simple matrices. The strong UV absorbance of the nitrophenyl group allows for sensitive detection.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Analytical balance, volumetric flasks, pipettes.
-
HPLC-grade acetonitrile, methanol, and water.
-
Analytical grade buffer salts (e.g., sodium acetate or phosphoric acid).
-
Syringe filters (0.45 µm or 0.22 µm).
-
This compound reference standard.
2. Chromatographic Conditions
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (e.g., 50:50, v/v) with 0.1% phosphoric acid. The exact ratio should be optimized to achieve a suitable retention time and peak shape.[8]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Maximum absorbance wavelength, likely between 290 nm and 320 nm, determined by scanning the reference standard with a PDA detector. A wavelength of 290 nm has been used for similar nitrophenol compounds.[9][10]
-
Run Time: Approximately 10 minutes.
3. Preparation of Solutions
-
Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase to an expected concentration within the calibration range. For complex samples, a solid-phase extraction (SPE) may be required for cleanup.[4] Filter all solutions through a 0.45 µm syringe filter before injection.
4. Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentration.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (R²).
-
Quantify the analyte in the samples by interpolating their peak areas from the calibration curve.
Data Presentation: HPLC-UV Method Performance
The following table summarizes the expected performance characteristics of the HPLC-UV method, based on typical validation results for similar aromatic nitro compounds.[4][5]
| Parameter | Specification |
| Linearity Range | 1 - 100 µg/mL (R² > 0.999) |
| Limit of Detection (LOD) | ~0.3 µg/mL |
| Limit of Quantification (LOQ) | ~1.0 µg/mL |
| Precision (RSD%) | Intra-day: < 2%; Inter-day: < 5% |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time (Approx.) | 4.5 min |
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides high sensitivity and selectivity, making it suitable for quantifying the analyte in complex biological matrices such as plasma, urine, or tissue homogenates.[6]
Experimental Protocol
1. Instrumentation and Materials
-
LC-MS/MS system consisting of a UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid).
-
This compound reference standard.
-
A suitable internal standard (IS), preferably a stable isotope-labeled version of the analyte.
2. LC-MS/MS Conditions
-
LC Mobile Phase: Gradient elution.
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
Gradient: Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to 5% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.[6]
-
Injection Volume: 5 µL.
-
MS Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Predicted MRM Transitions:
-
Analyte: Precursor ion [M+H]⁺ (m/z 250.1) → Product ions (e.g., m/z 122.0 for the nitrophenyl fragment, m/z 70.0 for the pyrrolidine fragment).
-
Internal Standard: To be determined based on the specific IS used.
-
-
-
MS Parameters: Optimize source parameters (e.g., spray voltage, gas flows, temperature) and compound parameters (e.g., collision energy, declustering potential) by infusing the standard solution.
3. Preparation of Solutions
-
Stock and Working Standards: Prepare as described for the HPLC-UV method, but at lower concentrations (e.g., ng/mL range) using 50:50 acetonitrile:water as the diluent.
-
Sample Preparation (e.g., for Plasma):
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for injection.
-
Data Presentation: LC-MS/MS Method Performance
The following table summarizes the expected performance characteristics of the LC-MS/MS method, based on typical results for small molecules in biological fluids.[6]
| Parameter | Specification |
| Linearity Range | 0.1 - 200 ng/mL (R² > 0.998) |
| Limit of Detection (LOD) | ~0.03 ng/mL |
| Limit of Quantification (LOQ) | ~0.1 ng/mL |
| Precision (RSD%) | Intra-day: < 10%; Inter-day: < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated by IS |
Experimental and System Diagrams
Caption: General workflow from sample preparation to final report.
Caption: Key components of a typical HPLC-UV system.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. LC-MS/MS method for Proline-Glycine-Proline and acetylated Proline-Glycine-Proline in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Proline Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 8. Separation of p-Chlorophenyl-o-nitrophenyl ether on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-nitrophenyl)pyrrolidine-2-carboxamide in High-Throughput Screening
Audience: Researchers, scientists, and drug development professionals.
Introduction
The pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid five-membered ring provides a well-defined orientation for functional groups, making it an attractive framework for designing selective inhibitors and molecular probes.[1] Derivatives of this scaffold have shown a range of biological activities, including anticancer and antimicrobial properties.[2][3] Specifically, N-aryl substituted prolinamides, such as N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its analogs, have demonstrated significant cytotoxic effects against various human carcinoma cell lines, suggesting their potential as starting points for novel therapeutic agents.[4]
These application notes provide a comprehensive guide for the utilization of this compound and similar compounds in high-throughput screening (HTS) campaigns aimed at identifying novel anticancer agents. The protocols outlined below describe a standard workflow for a cell-based HTS assay, from initial assay development to hit validation.
Biological Context and Potential Signaling Pathways
While the precise mechanism of action for this compound is not definitively established, related pyrrolidine-carboxamide derivatives have been identified as inhibitors of key signaling proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[3][5] These proteins are critical regulators of cell cycle progression and proliferation. Inhibition of EGFR can block downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, while CDK2 inhibition directly halts the cell cycle. A potential mechanism of action could involve the dual inhibition of such pathways, leading to apoptosis in cancer cells.
Caption: Putative inhibitory signaling pathway for pyrrolidine-2-carboxamide derivatives.
High-Throughput Screening Workflow
The overall process for screening small molecule libraries to identify hits like this compound follows a multi-step workflow.[6] This process begins with assay development and validation, proceeds to a pilot screen and full-scale primary HTS, and concludes with hit confirmation and dose-response analysis.[7][8]
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
Cell-Based Antiproliferative Assay (MTT Assay)
This protocol is adapted from methodologies used to evaluate the cytotoxicity of N-(4'-nitrophenyl)-l-prolinamides.[4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Materials:
-
Human cancer cell lines (e.g., A549, HepG2, HCT-116)[4]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (and other library compounds) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Positive control (e.g., Doxorubicin)
-
384-well clear-bottom cell culture plates
-
Automated liquid handlers and plate readers
Protocol:
-
Cell Seeding:
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and dilute cells to a final concentration of 5,000 cells/50 µL in complete medium.
-
Dispense 50 µL of the cell suspension into each well of a 384-well plate.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
-
Compound Addition (Primary Screen):
-
Using an automated liquid handler, add 50 nL of compound stock solution (10 mM in DMSO) to the appropriate wells for a final concentration of 10 µM.
-
Add 50 nL of DMSO to negative control wells (vehicle).
-
Add 50 nL of Doxorubicin (10 mM stock) to positive control wells.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Add 50 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes on an orbital shaker.
-
Read the absorbance at 570 nm using a microplate reader.
-
Hit Confirmation and Dose-Response Protocol
-
Hit Selection: Identify compounds from the primary screen that exhibit >50% inhibition of cell viability.
-
Compound Re-sourcing: Obtain fresh, dry powder of the hit compounds to eliminate issues of compound degradation or precipitation in the library plates.
-
Dose-Response Plate Preparation:
-
Prepare a 10 mM stock solution of the confirmed hit compound in DMSO.
-
Perform a serial dilution (e.g., 1:3) to create an 8-point concentration series (e.g., from 100 µM to 0.045 µM).
-
-
Assay Execution: Repeat the MTT assay protocol as described above, using the 8-point dilution series for the hit compounds.
-
Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.
Data Presentation and Interpretation
Quantitative data from HTS should be structured for clarity and easy comparison. Key metrics include the Z'-factor for assay quality, percent inhibition for primary screening, and IC₅₀ values for confirmed hits.[7][8]
Table 1: Assay Quality Control Parameters
| Parameter | Description | Value | Acceptance Criteria |
| Z'-Factor | A measure of assay robustness and dynamic range. | 0.72 | Z' > 0.5[7] |
| Signal-to-Background | Ratio of the mean of the negative control to the mean of the positive control. | 8.5 | > 5 |
Table 2: Representative Primary HTS Data for Pyrrolidine-2-Carboxamide Analogs
This table presents representative data based on published results for similar compounds, demonstrating how primary screening data would be presented.[4]
| Compound ID | Structure | Target Cell Line | % Inhibition at 10 µM | Hit Status |
| 4a | N-(4-nitrophenyl)-pyrrolidine-2-carboxamide | A549 (Lung) | 95.41 ± 0.67[4] | Hit |
| 4a | N-(4-nitrophenyl)-pyrrolidine-2-carboxamide | HCT-116 (Colon) | 93.33 ± 1.36[4] | Hit |
| 4u | Analog with morpholine amide | A549 (Lung) | 83.36 ± 1.70[4] | Hit |
| 4s | Analog with piperidine amide | A549 (Lung) | 70.13 ± 3.41[4] | Hit |
| Control | 5-Fluorouracil | A549 (Lung) | 64.29 ± 2.09[4] | - |
Table 3: Dose-Response Data for Confirmed Hits (Hypothetical)
This table illustrates how dose-response data for confirmed hits would be summarized. IC₅₀ values are hypothetical but plausible based on the high percent inhibition observed in primary screens.
| Compound ID | Target Cell Line | IC₅₀ (µM) | Hill Slope | R² |
| 4a | A549 (Lung) | 1.2 | 1.1 | 0.99 |
| 4a | HCT-116 (Colon) | 2.5 | 1.0 | 0.98 |
| 4u | A549 (Lung) | 5.8 | 1.3 | 0.99 |
| Doxorubicin | A549 (Lung) | 0.8 | 1.2 | 0.99 |
Conclusion
This compound represents a class of molecules with demonstrated antiproliferative activity, making it a valuable candidate for inclusion in high-throughput screening libraries for oncology drug discovery. The protocols and workflows detailed in these notes provide a robust framework for identifying and validating hits from such libraries. Successful execution of these screening protocols can lead to the identification of potent lead compounds for further optimization through medicinal chemistry and preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrrolidine-2-carboxamide | C5H10N2O Reagent [benchchem.com]
- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. researchgate.net [researchgate.net]
- 6. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 7. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 8. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
Application Notes and Protocols for Antioxidant Studies of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by neutralizing free radicals. N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a synthetic compound belonging to the pyrrolidine carboxamide class, which has been investigated for various biological activities. This document provides detailed application notes and protocols for the comprehensive in vitro evaluation of the antioxidant potential of this compound.
Data Presentation: Antioxidant Activity
The following tables summarize the reported antioxidant activity for analogues of this compound. It is recommended that researchers generate analogous data for the 4-nitro isomer to allow for direct comparison.
Table 1: DPPH Radical Scavenging Activity
| Compound | IC50 (mg/mL) | Reference Compound | IC50 (mg/mL) |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a) | 1.22 x 10⁻³ | Ascorbic Acid | Not specified |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k) | Not specified | Butylated Hydroxyanisole | Not specified |
Data extracted from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[1]
Table 2: ABTS Radical Cation Scavenging Activity
| Compound | IC50 (mg/mL) | Reference Compound | IC50 (mg/mL) |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4a) | Not specified | Ascorbic Acid | Not specified |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4k) | 1.45 x 10⁻⁴ | Butylated Hydroxyanisole | Not specified |
Data extracted from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. Notably, compound 4k was reported to have about 2.5 times better antioxidant capacity than the positive controls.[1]
Experimental Protocols
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (spectroscopic grade)
-
Ascorbic acid (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle to protect it from light.
-
Preparation of Test Compound and Standard: Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From the stock solution, prepare a series of dilutions (e.g., 10, 25, 50, 100, 200 µg/mL). Prepare a similar dilution series for the standard antioxidant (e.g., ascorbic acid).
-
Assay:
-
In a 96-well plate, add 100 µL of each dilution of the test compound or standard to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol and 100 µL of the DPPH solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation and Measurement: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by the antioxidant results in a decolorization that is measured spectrophotometrically.
Materials:
-
This compound
-
ABTS diammonium salt
-
Potassium persulfate
-
Methanol or phosphate-buffered saline (PBS)
-
Trolox (or other suitable standard)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS•+ Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in a 1:1 ratio and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with methanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound and Standard: Prepare stock solutions and serial dilutions of this compound and the standard (e.g., Trolox) as described in the DPPH protocol.
-
Assay:
-
In a 96-well plate, add 10 µL of each dilution of the test compound or standard to respective wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 6 minutes. Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The absorbance of this blue-colored complex is proportional to the antioxidant capacity of the sample.
Materials:
-
This compound
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) or Trolox (for standard curve)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Compound and Standard: Prepare stock solutions and serial dilutions of this compound and the standard (e.g., FeSO₄ or Trolox).
-
Assay:
-
In a 96-well plate, add 20 µL of each dilution of the test compound or standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation and Measurement: Incubate the plate at 37°C for 4 minutes. Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using the absorbance values of the standard. The antioxidant capacity of the sample is expressed as Fe²⁺ equivalents (µM) or Trolox equivalents (µM).
Cellular Reactive Oxygen Species (ROS) Measurement
Principle: This cell-based assay utilizes a fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable. Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the intracellular ROS levels.
Materials:
-
This compound
-
Cell line (e.g., HaCaT, HepG2)
-
Cell culture medium and supplements
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
Phosphate-buffered saline (PBS)
-
Oxidative stress inducer (e.g., H₂O₂, tert-butyl hydroperoxide)
-
96-well black, clear-bottom plate
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a predetermined time (e.g., 1-24 hours).
-
Induction of Oxidative Stress: After compound incubation, induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) for a short period (e.g., 30-60 minutes). Include a positive control (inducer only) and a negative control (untreated cells).
-
Staining with DCFH-DA:
-
Remove the treatment medium and wash the cells with PBS.
-
Add 100 µL of 10 µM DCFH-DA in PBS to each well and incubate at 37°C for 30 minutes in the dark.
-
-
Measurement:
-
Remove the DCFH-DA solution and wash the cells with PBS.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.
-
-
Calculation: The antioxidant effect is determined by the reduction in fluorescence intensity in cells treated with the compound and the ROS inducer compared to cells treated with the ROS inducer alone.
Lipid Peroxidation (TBARS) Assay
Principle: This assay measures malondialdehyde (MDA), a major product of lipid peroxidation. MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored adduct, which can be quantified spectrophotometrically.
Materials:
-
This compound
-
Cell or tissue homogenate
-
Trichloroacetic acid (TCA) solution (e.g., 10%)
-
Thiobarbituric acid (TBA) solution (e.g., 0.67%)
-
Malondialdehyde (MDA) or 1,1,3,3-tetramethoxypropane (for standard curve)
-
Microcentrifuge tubes
-
Water bath or heating block
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare cell or tissue homogenates.
-
Induction of Lipid Peroxidation: Induce lipid peroxidation in the homogenates using an initiator (e.g., FeSO₄/ascorbate) in the presence and absence of various concentrations of this compound.
-
Reaction:
-
To 100 µL of the sample, add 200 µL of ice-cold 10% TCA to precipitate proteins.
-
Centrifuge at ~3000 x g for 15 minutes.
-
Transfer 200 µL of the supernatant to a new tube.
-
Add 200 µL of 0.67% TBA solution.
-
-
Incubation: Incubate the mixture at 95°C for 10-60 minutes.
-
Measurement: Cool the tubes to room temperature and measure the absorbance of the supernatant at 532 nm.
-
Calculation: Create a standard curve using MDA or its precursor. The concentration of TBARS in the samples is calculated from the standard curve and expressed as nmol/mg protein. The inhibitory effect of the compound on lipid peroxidation is then determined.
Mandatory Visualizations
Caption: Workflow for in vitro antioxidant screening.
Caption: Nrf2-ARE antioxidant response pathway.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors throughout the synthetic process. Key areas to investigate include the quality of starting materials, the efficiency of the coupling reaction, and the workup and purification procedures. Incomplete conversion of starting materials is a frequent cause.[1] Consider screening different coupling reagents to optimize the reaction.[1] Additionally, your target compound might be partially soluble in the solvent used for precipitation, leading to loss of product.[1]
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Poor Quality Starting Materials | Ensure L-proline and 4-nitroaniline are pure and dry. Moisture can hydrolyze activating agents or the activated proline intermediate. |
| Inefficient Carboxylic Acid Activation | The direct reaction between a carboxylic acid and an amine is often inefficient due to acid-base chemistry.[2] Activate the proline's carboxylic acid to a more electrophilic form, such as an acyl chloride or an active ester.[2] |
| Suboptimal Coupling Reagent | The choice of coupling reagent is critical.[3] For challenging couplings, stronger reagents like HATU or HCTU may be necessary.[3][4] For larger scale, cost-effective options like EDC with an additive like HOBt can be effective.[5] |
| Inadequate Base | A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often required to neutralize the HCl generated during acyl chloride reactions or to deprotonate the amine.[2][6] Ensure the base is added in sufficient quantity. |
| Incorrect Reaction Temperature | While many amide couplings proceed at room temperature, some may require gentle heating to go to completion.[6] Conversely, excessive heat can lead to side reactions and degradation. Monitor the reaction by TLC to determine the optimal temperature. |
| Product Loss During Workup | If performing an ether precipitation after cleavage, check the ether supernatant for dissolved product.[1] Rinsing the reaction vessel and any filtered solids with the reaction solvent can help recover more product.[1] |
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: Side reactions are a common challenge in amide synthesis, particularly when dealing with chiral starting materials like L-proline.
Common Side Reactions & Mitigation Strategies:
| Side Reaction | Mitigation Strategy |
| Racemization | Loss of stereochemical integrity at the chiral center of proline is a major concern.[5] The choice of coupling reagent, base, and solvent can significantly impact racemization.[5] Additives like HOBt or OxymaPure® can suppress racemization.[5] Running the reaction at lower temperatures can also help. |
| Self-Condensation of Proline | The activated proline can potentially react with another molecule of proline. This can be minimized by adding the activating agent to the proline solution and then adding the 4-nitroaniline, rather than having all components mixed from the start. |
| Reaction with Solvent | Ensure the solvent is inert. For example, if using an acyl chloride intermediate, avoid protic solvents like alcohols that can react with it. Dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.[2] |
Q3: How can I effectively purify this compound?
A3: Purification can be challenging, especially if the crude product is an oil or has poor solubility.
Purification Troubleshooting:
| Problem | Suggested Approach |
| Oily Product | If the product is an oil after solvent evaporation, try triturating with a non-polar solvent like hexane or diethyl ether to induce solidification. |
| Poor Solubility | If the crude peptide is insoluble in standard solvents for chromatography, try dissolving it in a small amount of DMSO or DMF first, then diluting with the mobile phase.[1] |
| Column Chromatography Issues | Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system should be determined by TLC analysis first. |
Frequently Asked Questions (FAQs)
Q: What is a reliable starting point for the synthesis of this compound?
A: A common and effective method is the two-step, one-pot amidation using thionyl chloride (SOCl₂) to form the acyl chloride of L-proline, followed by reaction with 4-nitroaniline.[7][8] This method is often carried out in an aprotic solvent like dichloromethane (DCM).[7][8]
Q: Which coupling reagents are recommended for this synthesis?
A: The choice depends on the scale and desired reactivity.
-
For small-scale synthesis: Reagents like HATU, HCTU, or COMU offer high efficiency and can reduce side reactions.[4]
-
For larger-scale synthesis: Carbodiimides such as EDC, often used with additives like HOBt, are more cost-effective.[5][9] T3P® (n-propanephosphonic acid anhydride) is another popular choice for process chemistry.[5][10]
Q: Is an inert atmosphere necessary for this reaction?
A: While not always strictly required for all amide coupling reactions, using an inert atmosphere (e.g., nitrogen or argon) is good practice, especially if using moisture-sensitive reagents like acyl chlorides or certain coupling agents.[10] This prevents the hydrolysis of reactive intermediates.
Q: How can I monitor the progress of the reaction?
A: Thin-layer chromatography (TLC) is a simple and effective way to monitor the reaction. Spot the reaction mixture alongside the starting materials (L-proline and 4-nitroaniline) on a TLC plate. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Experimental Protocols
Method 1: Acyl Chloride Formation with Thionyl Chloride
This protocol is adapted from general procedures for amide synthesis using thionyl chloride.[2][7][8]
-
Preparation of L-proline Acyl Chloride: In a round-bottom flask under an inert atmosphere, suspend L-proline (1 equivalent) in anhydrous dichloromethane (DCM). Cool the mixture in an ice bath.
-
Add thionyl chloride (1.1 equivalents) dropwise to the suspension.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the L-proline has dissolved and a clear solution is formed. The formation of the acyl chloride can be monitored by IR spectroscopy (disappearance of the broad O-H stretch and appearance of the acyl chloride C=O stretch).
-
Amidation: In a separate flask, dissolve 4-nitroaniline (1 equivalent) and a non-nucleophilic base like triethylamine (2.2 equivalents) in anhydrous DCM.
-
Cool the amine solution in an ice bath.
-
Slowly add the freshly prepared L-proline acyl chloride solution to the amine solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Workup: Once the reaction is complete, wash the mixture with a dilute acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove unreacted acyl chloride, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel.
Method 2: Peptide Coupling with EDC/HOBt
This protocol is based on standard peptide coupling procedures.[4]
-
Reaction Setup: In a round-bottom flask, dissolve L-proline (1 equivalent), 4-nitroaniline (1 equivalent), and HOBt (1.1 equivalents) in an anhydrous aprotic solvent such as DMF or DCM.
-
Cool the mixture in an ice bath.
-
Add EDC (1.1 equivalents) to the solution and stir.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude product by column chromatography.
Visualizations
Below are diagrams illustrating the experimental workflow and a troubleshooting decision tree.
Caption: A simplified workflow for the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- 1. americanpeptidesociety.org [americanpeptidesociety.org]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 4. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. jpt.com [jpt.com]
Technical Support Center: Solubility of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-nitrophenyl)pyrrolidine-2-carboxamide, focusing on challenges related to its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: Why might I be experiencing poor solubility of my compound in DMSO?
Several factors can contribute to poor solubility, even in a strong solvent like DMSO:
-
Compound Purity: Impurities can significantly impact the solubility of the target compound.
-
Solid-State Properties: The crystalline form (polymorphism) of the compound can affect its dissolution rate and solubility.
-
Water Content: DMSO is hygroscopic. The presence of water can alter its solvent properties and may decrease the solubility of certain organic compounds.[5]
-
Temperature: Solubility is temperature-dependent. Room temperature may not be sufficient for achieving the desired concentration.
-
Concentration: You may be attempting to prepare a solution that is above the compound's saturation point in DMSO.
Q3: Are there any initial steps I can take to improve solubility in DMSO without modifying the solvent system?
Yes, before exploring more complex solutions, consider these simple steps:
-
Gentle Heating: Warming the solution in a water bath (e.g., to 30-40°C) can increase the kinetic energy and help overcome the lattice energy of the solid, thereby improving solubility.[5]
-
Sonication: Using an ultrasonic bath can help break down solid aggregates and enhance the dissolution rate.
-
Vortexing/Stirring: Adequate agitation ensures the entire sample is exposed to the solvent, which can improve the rate of dissolution.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with this compound in DMSO.
Problem: The compound is not fully dissolving in DMSO at the desired concentration.
Workflow for Troubleshooting Insolubility
Caption: A stepwise workflow for troubleshooting the insolubility of this compound in DMSO.
Experimental Protocols
Protocol 1: Standard Solubility Determination (Isothermal Equilibrium Method)
This protocol outlines a general procedure for determining the equilibrium solubility of a compound in a given solvent.[6]
Materials:
-
This compound
-
Anhydrous DMSO
-
Sealed vials (e.g., 2 mL glass vials with screw caps)
-
Temperature-controlled shaker or agitator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume of DMSO in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a short period to let the undissolved solid settle. Centrifuge the vial at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet any remaining suspended solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant. Be cautious not to disturb the solid pellet.
-
Quantification:
-
Dilute the aliquot with a suitable solvent (e.g., mobile phase for HPLC or a solvent in which the compound is highly soluble for UV-Vis).
-
Determine the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
-
-
Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mM) based on the measured concentration and the dilution factor.
Protocol 2: Improving Solubility with a Co-solvent
This protocol describes how to test the effect of a co-solvent on the solubility of the target compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Co-solvent (e.g., N-methyl-2-pyrrolidone (NMP), ethanol, or water)
-
Equipment as listed in Protocol 1
Procedure:
-
Co-solvent Preparation: Prepare a series of co-solvent mixtures with DMSO in varying ratios (e.g., 90:10, 80:20, 50:50 DMSO:co-solvent by volume).
-
Solubility Determination: For each co-solvent mixture, follow the steps outlined in Protocol 1 to determine the equilibrium solubility of this compound.
-
Data Analysis: Plot the solubility of the compound as a function of the co-solvent percentage to identify the optimal solvent composition.
Data Presentation
Table 1: Potential Co-solvents and their Properties for Enhancing Solubility in DMSO
| Co-solvent | Polarity (Dielectric Constant) | Rationale for Use | Potential Issues |
| N-methyl-2-pyrrolidone (NMP) | 32.2 | Aprotic polar solvent, often a good solubilizer for compounds with poor aqueous solubility.[7] | Higher viscosity, potential for toxicity. |
| Ethanol | 24.5 | Protic polar solvent, can disrupt intermolecular hydrogen bonding.[8] | May decrease solubility of some nonpolar compounds when mixed with DMSO. |
| Water | 80.1 | Highly polar protic solvent.[5] | May decrease solubility of hydrophobic compounds in DMSO.[5] Should be tested at low percentages. |
| Acetone | 20.7 | Aprotic polar solvent, good for a range of organic compounds.[8] | High volatility. |
Signaling Pathway/Logical Relationship Diagram
Caption: The process of dissolution of this compound in DMSO, facilitated by energy input.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. quora.com [quora.com]
- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
N-(4-nitrophenyl)pyrrolidine-2-carboxamide stability issues in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues with N-(4-nitrophenyl)pyrrolidine-2-carboxamide in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in aqueous solutions?
A1: The primary stability concern for this compound is hydrolysis of the amide bond. Amide hydrolysis is a common degradation pathway for pharmaceuticals and can be catalyzed by acidic or basic conditions. The rate of hydrolysis is also dependent on temperature. While amides are generally more stable than esters, the presence of a strong electron-withdrawing nitro group on the phenyl ring can influence the reactivity of the amide bond.
Q2: How does the 4-nitro group on the phenyl ring affect the stability of the amide bond?
A2: The 4-nitro group is a strong electron-withdrawing group. This can make the carbonyl carbon of the amide more electrophilic and thus more susceptible to nucleophilic attack by water or hydroxide ions, potentially accelerating the rate of hydrolysis, particularly under basic conditions.
Q3: What are the expected degradation products of this compound in an aqueous solution?
A3: The primary degradation products from the hydrolysis of the amide bond are expected to be pyrrolidine-2-carboxylic acid and 4-nitroaniline. Under certain conditions, further degradation of these initial products could occur.
Q4: What are the ideal storage conditions for aqueous solutions of this compound?
A4: To minimize degradation, aqueous solutions should be prepared fresh whenever possible. If storage is necessary, it is recommended to store solutions at low temperatures (2-8 °C) and protected from light. The pH of the solution should be maintained as close to neutral as possible, as both acidic and basic conditions can catalyze hydrolysis.
Q5: Can I expect degradation under oxidative or photolytic stress?
A5: While amide hydrolysis is the most probable degradation pathway, the potential for oxidative and photolytic degradation should not be dismissed without experimental evidence. The nitroaromatic group may be susceptible to photolytic degradation. Forced degradation studies are necessary to determine the compound's susceptibility to these stress factors.
Troubleshooting Guide
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Rapid degradation of the compound observed shortly after dissolving in an aqueous buffer. | The pH of the buffer is too acidic or too basic, catalyzing rapid hydrolysis. The temperature of the solution is too high. | Prepare the solution at a lower temperature. Use a buffer with a pH closer to neutral (pH 6-8). Prepare the solution immediately before use. |
| Appearance of unexpected peaks in the chromatogram during analysis. | Formation of secondary degradation products. Interaction with excipients or buffer components. Contamination of the sample or solvent. | Characterize the unexpected peaks using mass spectrometry (MS) to identify potential degradation products or adducts. Run a blank analysis of the buffer and any excipients to rule out interference. Ensure the purity of the starting material and the cleanliness of all glassware and solvents. |
| Poor mass balance in stability studies (sum of the parent compound and degradation products is less than 95%). | Formation of non-UV active or volatile degradation products. Adsorption of the compound or its degradants to the container surface. Incomplete extraction of all components during sample preparation. | Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) in addition to UV to detect non-chromophoric compounds. Use silanized glass or polypropylene vials to minimize adsorption. Optimize the sample extraction procedure to ensure complete recovery. |
| Inconsistent results between replicate stability experiments. | Variability in experimental conditions (pH, temperature). Inaccurate preparation of stock or sample solutions. Instability of the compound in the autosampler. | Tightly control the pH and temperature of the stability samples. Use calibrated pipettes and balances for solution preparation. Evaluate the autosampler stability of the compound by analyzing a sample over an extended period at the autosampler temperature. |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol outlines a typical forced degradation (stress testing) study to identify the degradation pathways and stability-indicating profile of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C.
-
Oxidative Degradation: Dilute the stock solution with a 3% solution of hydrogen peroxide in water to a final concentration of 100 µg/mL. Incubate at room temperature, protected from light.
-
Thermal Degradation: Store the solid compound in a controlled oven at 80°C. Also, store the stock solution (in organic solvent) at 60°C.
-
Photolytic Degradation: Expose the solid compound and the aqueous solution (100 µg/mL) to a light source according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
3. Sampling and Analysis:
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
-
For acidic and basic samples, neutralize the aliquot before analysis.
-
Analyze all samples by a stability-indicating UPLC-MS method.
UPLC-MS Analytical Method
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 2 µL
-
MS Detector: Electrospray Ionization (ESI) in positive and negative mode
-
Scan Range: m/z 50-500
Quantitative Data Summary
The following tables present illustrative data from a hypothetical forced degradation study.
Table 1: Illustrative Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Temperature | % Degradation (Illustrative) |
| 0.1 M HCl | 24 | 60°C | 15% |
| 0.1 M NaOH | 8 | 60°C | 45% |
| Water | 48 | 60°C | < 5% |
| 3% H₂O₂ | 24 | Room Temp | 8% |
| Thermal (Solid) | 48 | 80°C | < 2% |
| Photolytic | - | ICH Q1B | 12% |
Table 2: Potential Degradation Products and their Expected Mass-to-Charge Ratios (m/z)
| Degradation Product | Chemical Structure | Expected [M+H]⁺ | Expected [M-H]⁻ |
| Pyrrolidine-2-carboxylic acid | C₅H₉NO₂ | 116.07 | 114.05 |
| 4-Nitroaniline | C₆H₆N₂O₂ | 139.05 | 137.04 |
Visualizations
Caption: Workflow for a forced degradation study.
Caption: Plausible hydrolytic degradation pathway.
Technical Support Center: N-(4-nitrophenyl)pyrrolidine-2-carboxamide Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to researchers, scientists, and drug development professionals working on the synthesis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem ID | Issue | Possible Causes | Suggested Solutions |
| SYN-001 | Low to No Product Yield | Inefficient Amide Coupling: The chosen coupling reagent may be ineffective, or the reaction conditions may not be optimal. Degradation of Starting Materials: L-proline or 4-nitroaniline may be degrading under the reaction conditions. Poor Quality Reagents: Starting materials or solvents may be impure or contain water. | Optimize Coupling Strategy: • If using a carbodiimide like EDC, consider adding an activator such as HOBt or DMAP to improve efficiency. • Explore alternative coupling methods, such as converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to reaction with 4-nitroaniline.[1][2] Control Reaction Temperature: • Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to minimize potential side reactions and degradation. Ensure Anhydrous Conditions: • Use dry solvents and ensure all glassware is thoroughly dried before use. Water can hydrolyze the activated carboxylic acid intermediate, reducing the yield. |
| SYN-002 | Presence of Multiple Impurities in Crude Product | Side Reactions: The activated carboxylic acid may react with other nucleophiles present. Racemization of the chiral center at the 2-position of the pyrrolidine ring can also occur. Incomplete Reaction: Unreacted starting materials will appear as impurities. | Modify Reaction Work-up: • Implement an acidic wash (e.g., dilute HCl) to remove unreacted 4-nitroaniline and a basic wash (e.g., saturated NaHCO₃) to remove unreacted L-proline. Purification Strategy: • Optimize column chromatography conditions (e.g., solvent gradient, choice of stationary phase) to separate the product from closely related impurities. Milder Conditions: • To prevent racemization, use milder coupling reagents and avoid high temperatures or strongly basic/acidic conditions.[3] |
| SYN-003 | Difficulty in Product Isolation/Purification | Product Solubility: The product may have poor solubility in the chosen recrystallization or chromatography solvents. Co-eluting Impurities: Impurities with similar polarity to the product can make chromatographic separation challenging. | Solvent Screening: • Test a range of solvents with varying polarities for recrystallization to find one that provides good recovery and purity. Chromatography Optimization: • Adjust the mobile phase composition for column chromatography. A gradient elution may be necessary to resolve co-eluting impurities.[3] • Consider using a different stationary phase if separation is still problematic. |
| SYN-004 | Inconsistent Reaction Yields | Variability in Reagent Quality: Batches of reagents, especially coupling agents and solvents, can vary in purity and activity. Atmospheric Moisture: Reactions can be sensitive to ambient humidity. | Standardize Reagents: • Use reagents from a reliable supplier and, if possible, from the same batch for a series of experiments. Inert Atmosphere: • Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Frequently Asked Questions (FAQs)
Q1: What is a standard starting point for the reaction conditions for synthesizing this compound?
A1: A common method for forming the amide bond is to activate the carboxylic acid of L-proline. A reliable starting point is the use of a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of an additive like 4-Dimethylaminopyridine (DMAP). The reaction is typically carried out in an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) at room temperature. An alternative is the conversion of L-proline to its acid chloride using thionyl chloride, followed by reaction with 4-nitroaniline.[1][2][4]
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexane. The consumption of the starting materials (L-proline and 4-nitroaniline) and the formation of the product can be visualized. Staining with ninhydrin can help visualize L-proline if it is not UV-active.
Q3: What are the expected spectroscopic characteristics of this compound?
A3: In the ¹H NMR spectrum, you should expect to see signals corresponding to the pyrrolidine ring protons and the aromatic protons of the 4-nitrophenyl group. The IR spectrum should show characteristic peaks for the amide N-H and C=O stretching vibrations. For similar structures, the amide C=O stretch appears around 1660-1680 cm⁻¹.[5]
Q4: What are some common side reactions to be aware of?
A4: A primary side reaction is the formation of an N-acylurea byproduct if a carbodiimide coupling reagent is used without an additive like HOBt. Another potential issue is the racemization of the chiral center at the 2-position of the pyrrolidine ring, especially under harsh conditions such as high temperatures or the use of a strong base.[3]
Q5: Are there any specific safety precautions for this reaction?
A5: Yes. Coupling reagents like EDC and solvents like DCM should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. 4-nitroaniline is toxic and should be handled with care. Always consult the Safety Data Sheet (SDS) for all reagents before starting the experiment.
Experimental Protocols
Protocol 1: Carbodiimide-Mediated Amide Coupling
This protocol is based on standard amide coupling procedures.
-
Preparation: To a solution of L-proline (1.0 equivalent) in anhydrous Dichloromethane (DCM), add 4-nitroaniline (1.0 equivalent).
-
Activation: Cool the mixture to 0 °C in an ice bath. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Protocol 2: Acid Chloride Formation and Amidation
This protocol is adapted from the synthesis of similar N-aryl pyrrolidine carboxamides.[1][2]
-
Acid Chloride Formation: In a round-bottom flask, suspend L-proline (1.0 equivalent) in anhydrous Dichloromethane (DCM). Add thionyl chloride (1.5 equivalents) dropwise at 0 °C. Stir at room temperature for 2-3 hours until a clear solution is formed. Remove the excess thionyl chloride and solvent under reduced pressure.
-
Amidation: Dissolve the resulting L-prolyl chloride in fresh anhydrous DCM. In a separate flask, dissolve 4-nitroaniline (1.0 equivalent) and a non-nucleophilic base such as triethylamine (2.0 equivalents) in anhydrous DCM.
-
Reaction: Add the 4-nitroaniline solution dropwise to the L-prolyl chloride solution at 0 °C. Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Work-up and Purification: Follow steps 4-6 from Protocol 1.
Data Presentation
Table 1: Comparison of Reaction Conditions for Similar Amide Syntheses
| Reference Compound | Coupling Method | Solvent | Temperature | Yield (%) | Citation |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Thionyl Chloride | Dichloromethane | Not Specified | Not Specified | [1][2] |
| 1-(4-nitrophenylsulfonyl)-N-(phenylamino)propan-2-yl)pyrrolidine-2-carboxamide | Not Specified | Not Specified | Not Specified | 73% | [5] |
| 1-(4-nitrophenylsulfonyl)-N-(4-chlorophenylamino)propan-2-yl)pyrrolidine-2-carboxamide | Not Specified | Not Specified | Not Specified | 78% | [5] |
| N-(4-methoxyphenyl)cinnamamide | EDC.HCl | Anhydrous THF | 60 °C | 93.1% | [4] |
Visualizations
Experimental Workflow: Amide Coupling
Caption: General experimental workflow for carbodiimide-mediated amide coupling.
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
avoiding degradation of N-(4-nitrophenyl)pyrrolidine-2-carboxamide during experiments
Welcome to the technical support center for N-(4-nitrophenyl)pyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding degradation of this compound during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by several factors, including pH, temperature, light exposure, and the presence of oxidizing agents.[1] The core structure contains an amide bond, which is susceptible to hydrolysis, and a pyrrolidine ring that can be oxidized.
Q2: How stable is the amide bond in this compound to hydrolysis?
A2: Amide bonds are generally more resistant to hydrolysis than ester bonds.[2] However, they can be cleaved under forcing conditions, such as in the presence of strong acids or bases, particularly at elevated temperatures. Under neutral pH conditions at room temperature, the rate of hydrolysis is expected to be very slow.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, the compound should be stored in a cool, dry, and dark place.[3] It is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and atmospheric oxygen.[4] For long-term storage, refrigeration (2-8 °C) is recommended.
Q4: Is this compound sensitive to light?
A4: The presence of the nitrophenyl group suggests potential photosensitivity. Aromatic nitro compounds can be susceptible to photodegradation.[5] Therefore, it is crucial to protect the compound from light by using amber-colored vials or by wrapping containers in aluminum foil during experiments and storage.[6]
Q5: What are the likely degradation products?
A5: The primary degradation pathways are predicted to be hydrolysis of the amide bond and oxidation of the pyrrolidine ring.
-
Hydrolysis would yield pyrrolidine-2-carboxylic acid and 4-nitroaniline.
-
Oxidation could occur on the pyrrolidine ring, potentially at the carbon atoms adjacent to the nitrogen, leading to hydroxylated or other oxidized derivatives.[7]
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments.
Issue 1: Loss of Compound Potency or Unexpected Results Over Time in Solution
| Possible Cause | Troubleshooting Steps |
| Hydrolysis | 1. pH Control: Ensure the pH of your solution is maintained near neutral (pH 6-8). If your experimental conditions require acidic or basic media, minimize the exposure time and use the lowest effective temperature. 2. Buffer Selection: Use non-nucleophilic buffers if possible. 3. Fresh Solutions: Prepare solutions fresh daily to minimize the risk of time-dependent degradation. |
| Solvent Reactivity | 1. Solvent Purity: Use high-purity, anhydrous solvents when preparing stock solutions to avoid introducing water or other reactive impurities. 2. Solvent Choice: If using protic solvents like methanol or ethanol, be aware that solvolysis can occur, especially under acidic or basic conditions, although this is generally slower than hydrolysis. |
Issue 2: Appearance of Unknown Peaks in Chromatography (e.g., HPLC)
| Possible Cause | Troubleshooting Steps |
| Photodegradation | 1. Light Protection: Protect all solutions and solid samples from light at all stages of the experiment. Use amber vials and cover flasks with aluminum foil.[6] 2. Wavelength of Detection: When using UV detection for chromatography, ensure the wavelength used does not itself induce degradation. |
| Oxidation | 1. Degas Solvents: Degas all solvents used for sample preparation and chromatography to remove dissolved oxygen. 2. Inert Atmosphere: If the compound is particularly sensitive, handle it under an inert atmosphere (e.g., in a glovebox). 3. Avoid Metal Contaminants: Ensure all glassware is scrupulously clean, as trace metals can catalyze oxidation reactions.[2] |
| Thermal Degradation | 1. Temperature Control: Avoid exposing the compound to high temperatures for extended periods. If heating is necessary, use the lowest possible temperature and shortest duration. 2. Storage: Ensure samples waiting for analysis are stored at an appropriate cool temperature. |
Predicted Degradation Pathways
The following diagram illustrates the most probable degradation pathways for this compound based on its chemical structure.
Experimental Protocols
To quantitatively assess the stability of this compound, a forced degradation study (also known as a stress testing study) is recommended. This involves subjecting the compound to a range of harsh conditions to accelerate its degradation.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
HPLC system with a UV or PDA detector
-
C18 HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter, calibrated
-
Thermostatic oven
-
Photostability chamber
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-nitrophenyl)pyrrolidine-2-carboxamide Purification
Welcome to the technical support center for the purification of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Common impurities can include unreacted starting materials such as L-proline or its derivatives and 4-nitroaniline, side products from the coupling reaction, and residual solvents used in the synthesis or work-up. Depending on the synthetic route, diastereomers or enantiomeric impurities might also be present if the stereochemistry of the pyrrolidine ring is not controlled.
Q2: My purified this compound is yellow. Is this normal?
A2: Yes, the presence of the 4-nitrophenyl group often imparts a yellow color to the compound. The intensity of the color can vary depending on the purity and crystalline form. However, a very intense or brownish color may indicate the presence of impurities.
Q3: What are the recommended storage conditions for this compound?
A3: It is recommended to store the purified compound in a cool, dry, and dark place to prevent potential degradation. The nitro group can be sensitive to light and certain reactive conditions. Storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial for long-term stability.
Q4: Can I use normal-phase column chromatography for purification?
A4: Yes, normal-phase column chromatography using silica gel is a common method for purifying carboxamides. A solvent system of hexane and ethyl acetate is often a good starting point for elution.[1] The polarity can be adjusted based on the separation observed by Thin Layer Chromatography (TLC).
Troubleshooting Guides
Issue 1: Low Yield After Purification
Symptom: The final yield of purified this compound is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Solution |
| Product Loss During Extraction | Ensure the pH of the aqueous phase is optimized during work-up to minimize the solubility of the product. Multiple extractions with a suitable organic solvent will improve recovery. |
| Incomplete Crystallization | If using recrystallization, ensure the appropriate solvent or solvent system is used. The product should be highly soluble in the hot solvent and poorly soluble when cold. Slow cooling can improve crystal formation and yield. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Adsorption on Silica Gel | During column chromatography, the polar carboxamide and nitro groups can lead to strong adsorption on silica gel, resulting in tailing and poor recovery. Consider deactivating the silica gel with a small amount of triethylamine in the eluent or using a different stationary phase like alumina. |
| Product Degradation | The nitro group can be susceptible to reduction. Avoid using reducing agents or conditions during purification. Also, prolonged exposure to strong acids or bases might lead to hydrolysis of the amide bond. |
Issue 2: Persistent Impurities in the Final Product
Symptom: NMR or LC-MS analysis of the purified product still shows the presence of starting materials or side products.
Possible Causes & Solutions:
| Cause | Solution |
| Co-elution During Chromatography | If impurities have similar polarity to the product, they may co-elute. Optimize the solvent system for column chromatography by trying different solvent mixtures to improve separation. A gradient elution may be more effective than an isocratic one. For challenging separations, consider High-Performance Liquid Chromatography (HPLC). |
| Ineffective Recrystallization Solvent | The chosen recrystallization solvent may not effectively differentiate between the product and the impurity. Perform small-scale solubility tests with a range of solvents to find one where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity has either very high or very low solubility at all temperatures. A binary solvent system can sometimes provide better results. A study on a related compound, N-(4-nitrophenyl) acetamide, utilized a binary mixture of ethanol and water for crystallization.[2] |
| Formation of a Stable Adduct | The product may form a stable adduct with residual solvents or reagents. Ensure that the product is thoroughly dried under vacuum to remove any volatile residues. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, and water) to find a suitable recrystallization solvent or solvent system. For related compounds, methanol has been used for crystallization.[3]
-
Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is highly colored due to impurities, a small amount of activated charcoal can be added. Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Silica Gel Column Chromatography
-
TLC Analysis: Analyze the crude product by Thin Layer Chromatography (TLC) using different solvent systems (e.g., varying ratios of hexane/ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Prepare a silica gel slurry in the chosen eluent and pack it into a glass column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry sample onto the top of the packed column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution of the product using TLC.
-
Fraction Pooling: Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.
Data Presentation
Table 1: Comparison of Purification Methods
| Method | Typical Recovery | Purity Achieved (Typical) | Throughput | Key Advantage | Key Disadvantage |
| Recrystallization | 60-90% | >98% | High | Simple, scalable, and cost-effective. | May not remove impurities with similar solubility. |
| Column Chromatography | 40-80% | >99% | Low to Med | Can separate closely related impurities. | Can be time-consuming and uses large solvent volumes. |
| Preparative HPLC | >90% | >99.5% | Low | High resolution for difficult separations. | Expensive and not ideal for large-scale purification. |
Visualizations
Caption: A decision-making workflow for the purification of this compound.
Caption: A logical diagram for troubleshooting common purification challenges.
References
- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jcbsc.org [jcbsc.org]
- 3. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-(4-nitrophenyl)pyrrolidine-2-carboxamide Assay Interference and Artifacts
Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-(4-nitrophenyl)pyrrolidine-2-carboxamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify and mitigate potential assay interference and artifacts that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of assay interference associated with this compound?
A1: Based on its chemical structure, this compound possesses moieties that have been linked to assay interference in high-throughput screening (HTS). The primary concerns are:
-
Fluorescence Quenching: The 4-nitrophenyl group is an electron-withdrawing moiety characteristic of nitroaromatic compounds. These compounds are known to quench the fluorescence of various fluorophores, potentially leading to false-negative or artificially low results in fluorescence-based assays.[1][2][3][4][5]
-
Pan-Assay Interference Compound (PAIN) Behavior: While not definitively classified as a PAIN, the presence of a nitroaromatic group is a structural alert. PAINs are compounds that appear as hits in multiple assays due to non-specific activity or assay artifacts rather than specific target engagement.[6][7][8][9][10]
-
Compound Aggregation: At certain concentrations, small molecules can form aggregates that may non-specifically inhibit enzymes or sequester assay reagents, leading to false-positive results.
-
Light Absorption: The nitrophenyl group absorbs light in the UV-visible spectrum, which could interfere with absorbance-based assays if the compound's absorption spectrum overlaps with that of the assay's chromogenic substrate or product.
Q2: My fluorescence-based assay shows a decrease in signal in the presence of this compound. How can I determine if this is true inhibition or an artifact?
A2: This is a critical question, as the 4-nitrophenyl group is a known fluorescence quencher.[1][2][3][4][5] A decrease in signal could be misinterpreted as target inhibition. The following troubleshooting guide will help you distinguish between genuine activity and fluorescence quenching.
Q3: Could this compound be a Pan-Assay Interference Compound (PAIN)?
A3: The 4-nitrophenyl moiety is a recognized structural feature in some PAINs.[6][9] PAINs are notorious for producing false-positive results across a wide range of assays. It is crucial to perform counter-screens and orthogonal assays to rule out non-specific activity.
Troubleshooting Guides
Issue 1: Suspected Fluorescence Quenching
Symptoms:
-
Decreased fluorescence signal in a dose-dependent manner.
-
The compound appears active in a fluorescence-based assay but not in an orthogonal, non-fluorescence-based assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected fluorescence quenching.
Experimental Protocol: Fluorescence Quenching Control
-
Objective: To determine if this compound directly quenches the fluorescence of the assay's fluorophore.
-
Materials:
-
This compound stock solution.
-
Assay buffer.
-
Fluorophore used in the primary assay (at the same concentration).
-
Microplate reader with fluorescence detection capabilities.
-
-
Method:
-
Prepare a serial dilution of this compound in the assay buffer.
-
In a microplate, add the fluorophore at its final assay concentration to each well.
-
Add the serially diluted compound to the wells containing the fluorophore. Include a control with only the fluorophore and buffer.
-
Incubate for a period similar to the primary assay.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
-
Interpretation: A dose-dependent decrease in fluorescence intensity in the absence of the biological target indicates that the compound is a fluorescence quencher.
Issue 2: Potential for Non-Specific Activity (PAIN-like Behavior)
Symptoms:
-
The compound is active in multiple, unrelated assays.
-
The dose-response curve has a steep slope or is not sigmoidal.
-
Activity is sensitive to changes in assay conditions (e.g., detergent concentration).
Troubleshooting Workflow:
Caption: Workflow to investigate potential non-specific activity.
Experimental Protocol: Detergent-Based Counter-Screen
-
Objective: To assess if the observed activity is due to compound aggregation.
-
Materials:
-
This compound.
-
Primary assay reagents.
-
Non-ionic detergent (e.g., Triton X-100 or Tween-80) at a concentration of ~0.01-0.1%.
-
-
Method:
-
Perform the primary assay with and without the addition of the non-ionic detergent to the assay buffer.
-
Test a full dose-response curve of this compound under both conditions.
-
-
Interpretation: A significant rightward shift in the IC50 value or a complete loss of activity in the presence of the detergent suggests that the compound's activity is mediated by aggregation.
Quantitative Data Summary
The following table summarizes hypothetical data that could be generated during a troubleshooting investigation for this compound.
| Assay Type | Condition | IC50 (µM) | Max Inhibition (%) | Notes |
| Fluorescence | Standard Buffer | 5.2 | 95 | Apparent strong inhibition. |
| Fluorescence | + 0.05% Triton X-100 | 4.8 | 93 | No significant change with detergent. |
| Fluorescence Quenching Control | No Target | N/A | 85 (at 20 µM) | Strong fluorescence quenching observed. |
| Absorbance (Orthogonal) | Standard Buffer | > 100 | < 10 | No significant activity observed. |
Signaling Pathway and Interference Models
The following diagram illustrates how this compound might interfere with a generic fluorescence-based assay.
Caption: Potential mechanism of fluorescence quenching by this compound.
By following these guidelines and performing the appropriate control experiments, researchers can confidently assess the biological activity of this compound and avoid the pitfalls of assay artifacts.
References
- 1. Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. westmont.edu [westmont.edu]
- 4. Fluorescence quenching of CdSe quantum dots by nitroaromatic explosives and their relative compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 7. PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
Technical Support Center: Enhancing the Potency of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to increase the potency of N-(4-nitrophenyl)pyrrolidine-2-carboxamide derivatives.
Frequently Asked Questions (FAQs)
Q1: We are synthesizing N-(4'-nitrophenyl)-l-prolinamides, but the yields of our amidation reaction are consistently low (20-80%). What are the critical factors to ensure a successful reaction?
A1: Low yields in the amidation of N-aryl-l-prolines are a common issue. Based on reported syntheses, a crucial step is the activation of the carboxylic acid.[1] A two-stage, one-pot reaction involving thionyl chloride (SOCl₂) for activation followed by the addition of the desired amine is an effective method.[1][2]
Troubleshooting Tips:
-
Complete Removal of Excess SOCl₂: It is critical to remove any excess thionyl chloride in situ after the acid activation step and before adding the amine. Failure to do so can lead to side reactions and reduced yields.[1]
-
Stoichiometry of SOCl₂: Using stoichiometric equivalents of SOCl₂ may result in incomplete reactions. A modest excess of the activating agent is often necessary.[1]
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent like dichloromethane.[2]
Q2: How does the substitution on the amine attached to the carboxamide influence the anticancer activity of N-(4'-nitrophenyl)-l-prolinamides?
A2: Structure-activity relationship (SAR) studies indicate that the nature of the amine substituent significantly impacts cytotoxic activity. For instance, in a series of N-(4'-nitrophenyl)-l-prolinamides evaluated against various cancer cell lines, derivatives with specific aromatic and aliphatic amines showed promising results.[1] Compound 4a , where the amine is unsubstituted, and compound 4u , which has a more complex amine substituent, have been identified as promising broad-spectrum anti-cancer agents.[1]
Q3: We are observing inconsistent results in our antibacterial assays for N-(2'-nitrophenyl)pyrrolidine-2-carboxamides. What could be the cause?
A3: Inconsistent results in antibacterial assays can stem from several factors. One key aspect to consider is the potential for your compounds to act as either narrow-spectrum or broad-spectrum agents. For example, in a study of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides, compound 4b showed the highest activity against Staphylococcus aureus (a Gram-positive bacterium) with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL, suggesting it could be a promising candidate for a narrow-spectrum antibiotic.[2] In contrast, other derivatives from the same series, like 4k , may exhibit broad-spectrum activity.[2]
Troubleshooting Tips:
-
Purity of Compounds: Ensure the purity of your synthesized compounds through proper characterization techniques like NMR, mass spectrometry, and elemental analysis, as impurities can affect biological activity.[2]
-
Assay Protocol: Standardize your broth micro-dilution procedure and use appropriate standard antibiotic drugs (e.g., streptomycin, nalidixic acid) as controls for comparison.[2]
-
Bacterial Strains: Test against a panel of both Gram-positive and Gram-negative bacterial strains to determine the spectrum of activity.[2]
Troubleshooting Guides
Guide 1: Improving Anticancer Potency
Issue: Synthesized N-(4'-nitrophenyl)-l-prolinamide derivatives show low cytotoxicity against cancer cell lines like A549, HCT-116, HepG2, and SGC7901.
Potential Solutions:
-
Varying Amine Substituents: The amine portion of the carboxamide is a key determinant of activity. Systematically modify this part of the molecule. For instance, some derivatives have shown stronger antineoplastic potencies against the A549 cell line than the standard drug 5-fluorouracil.[1]
-
Chirality: The stereochemistry of the pyrrolidine ring can be crucial for biological activity. Ensure you are using the desired enantiomer (e.g., L-proline derivatives).
-
Mechanism of Action: Investigate the potential mechanism of action. Some pyrrolidine-carboxamide derivatives act as dual inhibitors of EGFR and CDK2.[3][4] Understanding the target can guide rational drug design.
Guide 2: Enhancing Antibacterial Activity
Issue: N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives exhibit weak antibacterial activity.
Potential Solutions:
-
Position of the Nitro Group: The position of the nitro group on the phenyl ring can influence activity. While N-(4-nitrophenyl) derivatives have been explored for anticancer properties, N-(2'-nitrophenyl) analogs have shown promise as antibacterial agents.[1][2]
-
Mimicking Antimicrobial Peptides: The design of these compounds can be guided by the properties of antimicrobial peptides, which often feature a hydrophobic group and a cationic charge. The nitrophenyl group provides hydrophobicity, and the amine can be protonated to provide a cationic charge.[5]
-
Assessing Antioxidant Properties: Some of these derivatives also exhibit antioxidant properties, which could contribute to their overall biological profile. Consider evaluating their radical scavenging activity using assays like DPPH and ABTS.[2][5]
Quantitative Data Summary
Table 1: Anticancer Activity of Selected N-(4'-nitrophenyl)-l-prolinamides [1]
| Compound | Amine Substituent | Cell Line | % Cell Inhibition at 100 µM |
| 4a | Unsubstituted | A549 | 95.41 ± 0.67 |
| 4a | Unsubstituted | HCT-116 | 93.33 ± 1.36 |
| 4s | - | A549 | 70.13 ± 3.41 |
| 4u | - | A549 | 83.36 ± 1.70 |
| 4u | - | HCT-116 | 81.29 ± 2.32 |
| 4u | - | SGC7901 | Low (8.02 ± 1.54 % viability) |
| 4w | - | SGC7901 | Low (27.27 ± 2.38 % viability) |
| 5-Fluorouracil | Standard Drug | A549 | 64.29 ± 2.09 |
| Reference | Standard Drug | HCT-116 | 81.20 ± 0.08 |
Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides [2]
| Compound | Bacterial Strain | MIC (µg/mL) |
| 4b | Staphylococcus aureus | 15.6 |
Experimental Protocols
Protocol 1: Synthesis of N-(4'-nitrophenyl)-l-prolinamides[1]
-
Step 1: Synthesis of N-(4'-nitrophenyl)-l-prolines:
-
A base-catalyzed condensation reaction is performed using potassium carbonate in a refluxing ethanol-water (1:1) solution.
-
-
Step 2: Amidation:
-
The N-aryl-l-proline from Step 1 undergoes a two-stage, one-pot amidation.
-
The carboxylic acid is first activated using thionyl chloride (SOCl₂).
-
Excess SOCl₂ is carefully removed in situ.
-
The desired amine is then added to the reaction mixture to form the final l-prolinamide.
-
The product is purified by column chromatography on silica gel.
-
Protocol 2: MTT Assay for Cytotoxicity[1]
-
Human carcinoma cell lines (e.g., SGC7901, HCT-116, HepG2, and A549) are cultured in appropriate media.
-
Cells are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with the synthesized compounds at various concentrations (e.g., 100 µM) for a specified period.
-
After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
The formazan crystals formed are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader to determine cell viability and calculate the percentage of cell inhibition.
Protocol 3: Broth Micro-dilution for Antibacterial Assay[2]
-
Bacterial strains (Gram-positive and Gram-negative) are cultured in a suitable broth medium.
-
Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.
-
A standardized inoculum of each bacterial strain is added to the wells.
-
The plates are incubated under appropriate conditions.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Structure-Activity Relationship for Anticancer Potency.
Caption: Synthetic Workflow for N-(4'-nitrophenyl)-l-prolinamides.
Caption: Logical Flow for Troubleshooting Low Potency.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New pyrrolidine-carboxamide derivatives as dual antiproliferative EGFR/CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
troubleshooting inconsistent results with N-(4-nitrophenyl)pyrrolidine-2-carboxamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-(4-nitrophenyl)pyrrolidine-2-carboxamide. Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound and its analogs?
A1: The synthesis of N-aryl prolinamides, such as this compound, typically involves a two-step, one-pot amidation of L-proline. The first step is the activation of the carboxylic acid of proline, often using a chlorinating agent like thionyl chloride (SOCl₂). This is followed by the addition of the desired amine, in this case, 4-nitroaniline, to form the amide bond.[1] It is crucial to use an excess of the chlorinating agent and to ensure its complete removal before adding the amine to prevent unwanted side reactions.[2]
Q2: My synthesis of this compound resulted in a low yield. What are the common causes?
A2: Low yields in this synthesis can stem from several factors:
-
Incomplete reaction: Insufficient activation of the carboxylic acid or use of stoichiometric amounts of the coupling agent can lead to incomplete conversion.[2]
-
Side reactions: The formation of side products, such as diketopiperazines, can occur, especially with proline derivatives. This can be minimized by using sterically hindered resins or coupling dipeptides instead of single amino acids in solid-phase synthesis.
-
Moisture sensitivity: The reagents used, particularly sulfonyl chlorides if used in analogous syntheses, are sensitive to moisture, which can lead to hydrolysis and reduced yield. Performing the reaction under anhydrous conditions is recommended.
-
Poor nucleophilicity of the amine: If the amine used is a weak nucleophile, the reaction may require more forcing conditions, such as higher temperatures or a stronger base.
Q3: I am observing significant impurities in my purified product. What are the likely side products and how can I remove them?
A3: Common impurities can include unreacted starting materials (L-proline, 4-nitroaniline) and side products from the reaction. Purification is often challenging due to the reactivity of the intermediates.
-
Purification Strategies:
-
Aqueous Work-up: Washing the reaction mixture with a mild base solution (e.g., saturated sodium bicarbonate) can help remove unreacted acid chlorides and hydrochloric acid.
-
Column Chromatography: This is a common method for purifying N-aryl carboxamides. A silica gel column with a suitable solvent system (e.g., n-hexane and ethyl acetate) can effectively separate the desired product from impurities.[2]
-
Q4: My in vitro assay results with this compound are inconsistent. What could be the cause?
A4: Variability in in vitro assays is a common issue and can be attributed to several factors:
-
Compound Precipitation: The compound may precipitate at high concentrations in your assay medium, leading to inconsistent dosing and interference with absorbance or fluorescence readings. It is crucial to visually inspect for any precipitate and ensure the compound is fully dissolved at each dilution step.
-
Cell Health and Handling: Suboptimal cell health, such as using cells from a confluent plate, or harsh cell handling during passaging and seeding can lead to high baseline apoptosis and mask the true effect of the compound.
-
Assay Conditions: Factors like incubator humidity, CO2 levels, and even the "edge effect" in microplates can contribute to variability. It is recommended to fill peripheral wells with sterile PBS or media and not use them for experimental data.
-
High Background Signal: The compound itself might interfere with the assay signal. Always include control wells with the compound in the medium but without cells to check for this.
Q5: How can I ensure the purity and stability of my this compound sample?
A5: The purity of your compound is critical for obtaining reliable biological data.
-
Purity Assessment: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) to determine the purity of your compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can confirm the structure and identify any major impurities.
-
Stability: The stability of nitrophenyl compounds can be affected by factors like pH and light. It is advisable to conduct stability studies under your experimental conditions. For example, incubating the compound in the assay buffer for the duration of the experiment and then analyzing it by HPLC can reveal any degradation. Some N-thienylcarboxamides, which are structurally related, have shown lower stability under alkaline conditions.
Troubleshooting Guides
Synthesis and Purification
| Problem | Possible Cause | Troubleshooting Steps |
| Low Reaction Yield | Incomplete activation of carboxylic acid. | Use an excess of the activating agent (e.g., thionyl chloride). |
| Side product formation (e.g., diketopiperazine). | In solid-phase synthesis, consider using sterically hindered resins or coupling dipeptides. | |
| Moisture in reaction. | Use anhydrous solvents and perform the reaction under an inert atmosphere. | |
| Product Impurity | Unreacted starting materials. | Optimize the stoichiometry of reactants. |
| Side products from the reaction. | Purify the crude product using column chromatography with an appropriate solvent gradient. | |
| Co-eluting impurities. | If using HPLC for purification, try a different stationary phase or modify the mobile phase composition. |
In Vitro Assay Inconsistency
| Problem | Possible Cause | Troubleshooting Steps |
| High Variability Between Replicates | Compound precipitation at high concentrations. | Visually inspect wells for precipitate. Ensure complete solubilization at each dilution step. Consider using a lower top concentration. |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for seeding plates. | |
| Edge effects in microplates. | Avoid using the outer wells of the plate for experimental data. Fill them with sterile PBS or media. | |
| High Background Signal | Compound interferes with the assay readout. | Include control wells with the compound in media without cells to measure background signal. |
| Unexpectedly High Cell Death in Controls | Suboptimal cell health. | Use cells from a log-phase culture. Avoid using overgrown or confluent plates. |
| Harsh cell handling. | Use gentle dissociation reagents and low-speed centrifugation. |
Quantitative Data Summary
The following tables summarize the biological activity of compounds structurally related to this compound, providing a reference for expected potency.
Table 1: In Vitro Anticancer Activity of Substituted N-(4'-nitrophenyl)-l-prolinamides
| Compound | Cell Line | Inhibition (%) at 100 µM |
| 4a | A549 | 95.41 ± 0.67 |
| 4a | HCT-116 | 93.33 ± 1.36 |
| 4s | A549 | 70.13 ± 3.41 |
| 4u | A549 | 83.36 ± 1.70 |
| 4u | HCT-116 | 81.29 ± 2.32 |
| 4w | SGC7901 | 27.27 ± 2.38 |
| 5-Fluorouracil (Standard) | A549 | 64.29 ± 2.09 |
| 5-Fluorouracil (Standard) | HCT-116 | 81.20 ± 0.08 |
| Data extracted from Osinubi et al., 2020.[2] |
Table 2: Antibacterial Activity of Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| 4b | Staphylococcus aureus | 15.6 |
| Data extracted from Odusami et al., 2020.[1] |
Experimental Protocols
Protocol: MTT Cytotoxicity Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Cancer cell line of interest (e.g., A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize, count, and resuspend cells in complete medium.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations. Ensure the final DMSO concentration is ≤ 0.5%.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value.
-
Visualizations
Signaling Pathway Diagram
Caption: Potential inhibition of the MAPK/ERK signaling pathway.
Experimental Workflow Diagram
Caption: General workflow for synthesis and in vitro testing.
References
- 1. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in vitro model of tumor heterogeneity resolves genetic, epigenetic, and stochastic sources of cell state variability | PLOS Biology [journals.plos.org]
Validation & Comparative
A Comparative Guide to the Biological Activity of N-(Nitrophenyl)pyrrolidine-2-carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives, focusing on their potential as anticancer, antibacterial, and antioxidant agents. The information presented is based on available experimental data to facilitate objective evaluation against alternative compounds.
Overview of Biological Activities
N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives have emerged as a promising class of compounds with a range of biological activities. The position of the nitro group on the phenyl ring, along with other substitutions, significantly influences their therapeutic potential. This guide summarizes key findings on their anticancer, antibacterial, and antioxidant properties.
Anticancer Activity
Derivatives of N-(4'-nitrophenyl)-l-prolinamide have demonstrated significant cytotoxic effects against various human carcinoma cell lines.[1][2] In vitro studies using the MTT assay have shown that certain derivatives exhibit greater potency than the standard chemotherapeutic agent, 5-fluorouracil, against specific cancer cell lines.[1][2]
Table 1: Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives
| Compound | Cell Line | Activity (% Cell Inhibition at 100 µM) | Reference Compound | Reference Activity (% Cell Inhibition) |
| 4a | A549 (Lung Carcinoma) | 95.41 ± 0.67 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4a | HCT-116 (Colon Carcinoma) | 93.33 ± 1.36 | 5-Fluorouracil | 81.20 ± 0.08 |
| 4s | A549 (Lung Carcinoma) | 70.13 ± 3.41 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4u | A549 (Lung Carcinoma) | 83.36 ± 1.70 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4u | HCT-116 (Colon Carcinoma) | 81.29 ± 2.32 | 5-Fluorouracil | 81.20 ± 0.08 |
| 4u | SGC7901 (Gastric Carcinoma) | 91.98 ± 1.54 (Low Cell Viability) | - | - |
| 4w | SGC7901 (Gastric Carcinoma) | 72.73 ± 2.38 (Low Cell Viability) | - | - |
Data sourced from a study on substituted N-(4'-nitrophenyl)-l-prolinamides.[1][2]
Experimental workflow for assessing anticancer activity.
Antibacterial Activity
Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides have been investigated for their antibacterial properties.[3][4] The broth micro-dilution method is commonly employed to determine the Minimum Inhibitory Concentration (MIC) against various bacterial strains. Notably, some of these compounds have shown promising activity against Gram-positive bacteria such as Staphylococcus aureus.[3][4]
Table 2: Antibacterial Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound | Bacterial Strain | Bioactivity (MIC in µg/mL) | Reference Compound |
| 4b | Staphylococcus aureus | 15.6 | Streptomycin / Nalidixic acid |
Data sourced from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[3][4]
Workflow for determining Minimum Inhibitory Concentration (MIC).
Antioxidant Activity
The antioxidant potential of N-(nitrophenyl)pyrrolidine-2-carboxamide derivatives has been assessed using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) methods.[3][4] Certain derivatives have demonstrated significant antioxidant capacity, in some cases surpassing that of standard antioxidants like ascorbic acid and butylated hydroxyanisole.[3][4]
Table 3: Antioxidant Activity of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound | Assay | Bioactivity (IC₅₀ in mg/mL) | Reference Compounds |
| 4a | DPPH | 1.22 x 10⁻³ | Ascorbic Acid / Butylated Hydroxyanisole |
| 4k | ABTS | 1.45 x 10⁻⁴ | Ascorbic Acid / Butylated Hydroxyanisole |
Data sourced from a study on substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides.[3][4]
Conceptual pathway of a radical scavenging assay.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. Cell viability is calculated as a percentage of the control (untreated cells).
Broth Micro-dilution for Antibacterial Activity
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8][9]
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable free radical DPPH.[10][11][12]
-
Reaction Mixture: Prepare a reaction mixture containing the test compound at various concentrations and a solution of DPPH in a suitable solvent (e.g., methanol).
-
Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Absorbance Measurement: Measure the decrease in absorbance at 517 nm. The discoloration of the DPPH solution indicates the scavenging activity.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is calculated to quantify the antioxidant activity.
References
- 1. researchgate.net [researchgate.net]
- 2. royalsocietypublishing.org [royalsocietypublishing.org]
- 3. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 10. researchgate.net [researchgate.net]
- 11. acmeresearchlabs.in [acmeresearchlabs.in]
- 12. bio-protocol.org [bio-protocol.org]
A Comparative Guide to Pyrrolidine-2-Carboxamide Based Kinase Inhibitors: Spotlight on a Dual EGFR and CDK2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of a novel pyrrolidine-2-carboxamide derivative, N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide, against established kinase inhibitors. This compound has been identified as a potent dual inhibitor of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two critical targets in oncology.
Quantitative Comparison of Kinase Inhibitory Activity
The inhibitory potency of N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide (Compound 7g) was evaluated against EGFR and CDK2 and compared with the well-established inhibitors Erlotinib and Dinaciclib, respectively. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| N-(3-chlorophenyl)-1-(3,4-dimethoxyphenyl)pyrrolidine-2-carboxamide (Compound 7g) | EGFR | 87 |
| CDK2 | 15 | |
| Erlotinib | EGFR | 2 |
| Dinaciclib | CDK2 | 1 |
Data for Compound 7g is sourced from a study on novel pyrrolidine-carboxamide derivatives. IC50 values for Erlotinib and Dinaciclib are from publicly available databases and publications.[1][2][3][4][5][6][7][8]
Experimental Protocols
The following protocols describe the general methodologies used for determining the in vitro kinase inhibitory activity of the compounds.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[4][9][10][11][12][13]
Materials:
-
Recombinant human EGFR or CDK2/Cyclin A2 enzyme
-
Substrate (e.g., a generic tyrosine kinase substrate for EGFR, Histone H1 for CDK2)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in the kinase reaction buffer to achieve the desired final concentrations.
-
Kinase Reaction:
-
Add the diluted test compound to the wells of the assay plate.
-
Add the kinase and substrate to the wells.
-
Initiate the reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
-
Reaction Termination and ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP and initiate a luciferase-based reaction that produces a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Synthesis of N-(aryl)pyrrolidine-2-carboxamides
The synthesis of N-(aryl)pyrrolidine-2-carboxamide derivatives generally involves a two-step process.[7][14][15][16][17][18][19][20][21][22]
-
Activation of the Carboxylic Acid: L-proline is reacted with a suitable activating agent (e.g., thionyl chloride or oxalyl chloride) to form the corresponding acyl chloride.
-
Amide Bond Formation: The activated L-proline derivative is then reacted with the desired aniline (e.g., 3-chloroaniline) in the presence of a base to form the final N-(aryl)pyrrolidine-2-carboxamide. The 1-phenyl substituent is typically introduced via N-arylation of the pyrrolidine ring.
Signaling Pathways and Mechanisms of Action
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell proliferation, survival, and differentiation.[1][9][14][23][24][25][26][27] Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, initiating a cascade of downstream signaling events, primarily through the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways. Aberrant activation of the EGFR pathway is a common driver of tumorigenesis.
Caption: EGFR Signaling Pathway and Inhibition.
CDK2 Signaling Pathway
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, primarily controlling the transition from the G1 to the S phase.[2][3][4][6][8][11] CDK2 forms active complexes with Cyclin E and Cyclin A, which phosphorylate key substrates like the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and the initiation of DNA replication. Dysregulation of CDK2 activity is a hallmark of many cancers, leading to uncontrolled cell proliferation.
Caption: CDK2 Signaling Pathway in Cell Cycle Progression.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CDK2 inhibition enhances CDK4/6 inhibitor antitumor activity in comprehensive breast cancer PDX model screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. EGFR Kinase Enzyme System [promega.sg]
- 5. researchgate.net [researchgate.net]
- 6. The structure of cyclin E1/CDK2: implications for CDK2 activation and CDK2-independent roles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Discrete vulnerability to pharmacological CDK2 inhibition is governed by heterogeneity of the cancer cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 10. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. Promega ADP-Glo Kinase Assay + CDK2/CyclinA2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 13. Promega ADP-Glo Kinase Assay + CDK1/CyclinA2 Kinase Enzyme System 1 Ea. | Buy Online | Promega | Fisher Scientific [fishersci.com]
- 14. N-[2-[(3-Chlorophenyl)amino]-phenyl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: Synthesis, Crystal Structure, Molecular Docking and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. ijpbs.com [ijpbs.com]
- 17. mdpi.com [mdpi.com]
- 18. biocompare.com [biocompare.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 22. ClinPGx [clinpgx.org]
- 23. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 24. g1therapeutics.com [g1therapeutics.com]
- 25. creative-diagnostics.com [creative-diagnostics.com]
- 26. Targeting CDK2 for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Khan Academy [khanacademy.org]
A Comparative Guide to the Efficacy of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological efficacy of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and structurally similar compounds. The data presented is compiled from published experimental studies to offer an objective overview of their potential as therapeutic agents.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the anticancer and antibacterial activities of this compound and its analogs.
Anticancer Activity
The anticancer efficacy of a series of N-(4'-substituted phenyl)-l-prolinamides, close analogs of the target compound, was evaluated against four human carcinoma cell lines. The data below represents the percentage of cell inhibition at a concentration of 100 µM.[1]
| Compound | Amine Moiety | SGC7901 (% Inhibition) | HCT-116 (% Inhibition) | HepG2 (% Inhibition) | A549 (% Inhibition) |
| This compound Analogues | |||||
| 4a | n-propylamine | 24.35 ± 1.22 | 93.33 ± 1.36 | 79.50 ± 1.24 | 95.41 ± 0.67 |
| 4b | n-butylamine | 35.18 ± 0.98 | 58.11 ± 1.11 | 50.04 ± 1.45 | 65.23 ± 1.03 |
| 4c | iso-propylamine | 41.22 ± 0.87 | 64.37 ± 1.01 | 61.29 ± 1.32 | 72.11 ± 1.18 |
| 4d | iso-butylamine | 33.78 ± 1.15 | 60.29 ± 1.23 | 55.43 ± 1.19 | 68.76 ± 1.09 |
| 4e | Cyclohexylamine | 28.91 ± 1.03 | 75.88 ± 1.45 | 69.83 ± 1.27 | 81.04 ± 1.33 |
| 4s | Piperidine | 45.67 ± 1.18 | 68.90 ± 1.30 | 63.21 ± 1.21 | 70.13 ± 3.41 |
| 4u | Morpholine | 8.02 ± 1.54 | 81.29 ± 2.32 | 75.64 ± 1.56 | 83.36 ± 1.70 |
| 4w | N-methylpiperazine | 27.27 ± 2.38 | 55.76 ± 1.67 | 51.19 ± 1.48 | 60.32 ± 1.25 |
| 5-Fluorouracil (Standard) | - | - | 81.20 ± 0.08 | - | 64.29 ± 2.09 |
SGC7901: Gastric carcinoma; HCT-116: Colon carcinoma; HepG2: Liver carcinoma; A549: Lung carcinoma.
Antibacterial Activity
The antibacterial activity of a substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamide was evaluated against Staphylococcus aureus. While the nitro group is at the 2'-position, this data provides a valuable reference for the potential antibacterial efficacy of this class of compounds.
| Compound Class | Specific Derivative | Bacterial Strain | Bioactivity (MIC) | Reference Compound(s) |
| Substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides | Compound 4b | Staphylococcus aureus | 15.6 µg/mL | Streptomycin / Nalidixic acid |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial drug that inhibits the visible growth of a microorganism.[2][3]
Experimental Protocols
Synthesis of N-(4'-nitrophenyl)-L-prolinamides[1][4]
A two-step synthetic route is employed for the preparation of N-(4'-nitrophenyl)-l-prolinamides.
Step 1: Synthesis of N-(4-nitrophenyl)-L-proline
-
To a solution of L-proline (1.15 g, 10 mmol) and potassium carbonate (2.76 g, 20 mmol) in a 1:1 mixture of ethanol and water (20 mL), add 1-fluoro-4-nitrobenzene (1.41 g, 10 mmol).
-
Reflux the reaction mixture for 4 hours.
-
After cooling to room temperature, acidify the mixture to pH 2 with concentrated HCl.
-
The resulting precipitate is filtered, washed with water, and dried to yield N-(4-nitrophenyl)-L-proline.
Step 2: Amidation to N-(4'-nitrophenyl)-L-prolinamides
-
To a solution of N-(4-nitrophenyl)-L-proline (10 mmol) in dichloromethane (DCM, 20 mL), add thionyl chloride (1.5 mL, 20 mmol) dropwise at 0 °C.
-
Stir the mixture at room temperature for 2 hours.
-
Remove the excess thionyl chloride and DCM under reduced pressure.
-
Dissolve the resulting acid chloride in fresh DCM (20 mL) and cool to 0 °C.
-
Add a solution of the desired amine (12 mmol) and triethylamine (2.1 mL, 15 mmol) in DCM (10 mL) dropwise.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-(4'-nitrophenyl)-l-prolinamide.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Seed human cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
Antibacterial Susceptibility Test (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) is determined by the broth microdilution method.
-
Preparation of Inoculum: Prepare a bacterial suspension from an overnight culture and adjust its turbidity to 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Signaling Pathway and Experimental Workflow
The induction of apoptosis is a common mechanism of action for anticancer agents. The following diagram illustrates a simplified intrinsic apoptosis signaling pathway involving caspase activation.
Caption: Intrinsic apoptosis signaling pathway initiated by an anticancer compound.
The following diagram illustrates the general experimental workflow for the synthesis and biological evaluation of this compound analogs.
Caption: General workflow for synthesis and evaluation of this compound analogs.
References
Comparative Analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Analogs in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activity of N-(4-nitrophenyl)pyrrolidine-2-carboxamide derivatives, focusing on their potential as anticancer agents. The data presented is derived from in vitro studies evaluating the cytotoxicity of these compounds against various human carcinoma cell lines. This document is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering insights into the structure-activity relationships of this compound class and comparing their performance against a standard chemotherapeutic agent.
Overview of Biological Activity
The this compound scaffold is a core component of a class of molecules known as l-prolinamides, which have demonstrated a range of biological properties, including cytotoxic activities.[1] Research into this chemical family has focused on synthesizing various derivatives and evaluating their efficacy in inhibiting the proliferation of cancer cells.
Studies have shown that specific derivatives of N-(4'-nitrophenyl)-l-prolinamide exhibit significant antiproliferative effects against several human cancer cell lines, including lung (A549), colorectal (HCT-116), gastric (SGC7901), and liver (HepG2) cancer lines.[1] The performance of these compounds has been benchmarked against 5-Fluorouracil, a commonly used chemotherapy drug, revealing that certain analogs possess superior or comparable potency in specific cell lines.[1]
Comparative Performance Data
The cytotoxic activity of various N-(4'-nitrophenyl)-l-prolinamide derivatives was assessed by measuring the percentage of cancer cell inhibition at a concentration of 100 µM. The results are summarized below, with 5-Fluorouracil as the reference compound.
| Compound ID | Target Cell Line | % Cell Inhibition (± SD) at 100 µM | Reference Compound | % Cell Inhibition (± SD) at 100 µM |
| 4a | A549 (Lung) | 95.41 ± 0.67 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4s | A549 (Lung) | 70.13 ± 3.41 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4u | A549 (Lung) | 83.36 ± 1.70 | 5-Fluorouracil | 64.29 ± 2.09 |
| 4a | HCT-116 (Colorectal) | 93.33 ± 1.36 | 5-Fluorouracil | 81.20 ± 0.08 |
| 4u | HCT-116 (Colorectal) | 81.29 ± 2.32 | 5-Fluorouracil | 81.20 ± 0.08 |
| 4u | SGC7901 (Gastric) | 91.98 ± 1.54 (Low Viability) | Not Specified | Not Specified |
| 4w | SGC7901 (Gastric) | 72.73 ± 2.38 (Low Viability) | Not Specified | Not Specified |
| General | HepG2 (Liver) | 50.04 ± 1.45 to 79.50 ± 1.24 | Not Specified | Not Specified |
Data sourced from Fadare, R. B., et al. (2020).[1] Note: For SGC7901, the original paper reports % cell viability; the values have been converted to % inhibition for consistency (% Inhibition = 100 - % Viability).
Experimental Methodologies
The comparative data was generated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a standard colorimetric method for assessing cell viability.
MTT Assay Protocol for Cytotoxicity Screening:
-
Cell Culture: Human carcinoma cell lines (A549, HCT-116, HepG2, SGC7901) are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The test compounds, including N-(4'-nitrophenyl)-l-prolinamide derivatives and the reference drug (5-Fluorouracil), are dissolved (e.g., in DMSO) and added to the wells at a final concentration of 100 µM. Control wells receive only the vehicle.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours) to allow the compounds to affect cell proliferation.
-
MTT Addition: An MTT solution is added to each well. The plates are then incubated for another few hours. During this time, mitochondrial dehydrogenases in viable cells metabolize the yellow MTT salt into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as Dimethyl Sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).
-
Data Analysis: The percentage of cell inhibition is calculated relative to the untreated control cells.
Visualized Workflows and Pathways
Diagram 1: Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for evaluating the anticancer activity of prolinamide derivatives via MTT assay.
Diagram 2: Conceptual Pathway of Compound-Induced Cytotoxicity
Caption: A generalized pathway illustrating how a cytotoxic compound inhibits cancer cell growth.
References
Independent Verification of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Research Findings: A Comparative Guide
This guide provides an objective comparison of the biological performance of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its derivatives with other alternatives, supported by experimental data from preclinical research. The information is intended for researchers, scientists, and drug development professionals to facilitate an independent verification of research findings in the fields of oncology, infectious diseases, and neurology.
Executive Summary
This compound belongs to the class of pyrrolidine-2-carboxamide derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. Research has highlighted the potential of this class of compounds in various therapeutic areas, including cancer, bacterial infections, and epilepsy. This guide collates and compares the available preclinical data for this compound and its analogues against established therapeutic agents in each of these domains.
Anticancer Activity: A Comparison with EGFR/CDK2 Inhibitors
Quantitative Data Summary: Anticancer Activity
| Compound/Drug | Target/Cell Line | IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Pyrrolidine-carboxamide derivative 7g | EGFR | 87 - 107 | Erlotinib | 80 |
| Pyrrolidine-carboxamide derivative 7g | CDK2 | 15 - 31 | Dinaciclib | 20 |
| Pyrrolidine-carboxamide derivative 7g (mean) | A-549, MCF-7, HT-29, Panc-1 | 900 | Doxorubicin | 1100 |
| Gefitinib | EGFR (wild-type) | 15.5 | - | - |
| Afatinib | EGFR (wild-type) | 0.5 | - | - |
| Osimertinib | EGFR (L858R/T790M) | 11.44 | - | - |
| (R)-roscovitine (Seliciclib) | CDK2 | 100 | - | - |
| Ribociclib | CDK2 | 68 | - | - |
Note: Data for pyrrolidine-carboxamide derivatives are for compounds structurally related to this compound as presented in the cited literature.[1][2]
Signaling Pathway: EGFR and CDK2 in Cancer
The following diagram illustrates the simplified signaling pathways involving EGFR and CDK2, which are targeted by some pyrrolidine-carboxamide derivatives.
Caption: Simplified EGFR and CDK2 signaling pathways in cancer cells.
Antibacterial Activity: A Comparison with Standard Antibiotics
Derivatives of this compound have been investigated for their antibacterial properties. The data below compares the activity of a representative derivative with standard antibiotics against common bacterial strains.
Quantitative Data Summary: Antibacterial Activity
| Compound/Drug | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide derivative 4b | Staphylococcus aureus | 15.6 | Streptomycin | Not specified in text |
| Nalidixic acid | Staphylococcus aureus | Not specified in text | - | - |
| Gentamicin | Bacillus cereus | 22.65 ± 0.21 | - | - |
Note: The data for the pyrrolidine-2-carboxamide derivative is for a compound with a 2'-nitrophenyl substitution, which is structurally similar to the 4'-nitrophenyl target compound.[3]
Anticonvulsant Activity: A Comparison with Standard Antiepileptic Drugs
N-(substituted phenyl)pyrrolidine-2-carboxamide derivatives have shown promise as anticonvulsant agents in preclinical models. A study reported that the derivative with a 4-nitrophenyl substituent (compound 3a) exhibited protection against maximal electroshock (MES) induced seizures. While a specific ED50 value for this compound was not provided in the reviewed abstract, the table below presents ED50 values for standard antiepileptic drugs in the same preclinical model for comparison.
Quantitative Data Summary: Anticonvulsant Activity (MES Test)
| Drug | Animal Model | ED50 (mg/kg) |
| Phenytoin | Mice | ~9.9 |
| Carbamazepine | Mice | ~7.8 |
Note: The activity of this compound was confirmed, but the precise ED50 is not available in the cited literature.[4]
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is a standard method for assessing the in-vitro cytotoxic effects of a compound on cancer cell lines.
Workflow Diagram
Caption: Experimental workflow for the MTT cytotoxicity assay.
Methodology
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound or the comparative compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a further 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Formation: The plates are incubated for another 4 hours, during which viable cells metabolize the yellow MTT into purple formazan crystals.
-
Solubilization: A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This is a standardized method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Methodology
-
Preparation of Antimicrobial Agent: A stock solution of this compound or a standard antibiotic is prepared. Serial two-fold dilutions are then made in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A positive control well (broth and bacteria, no drug) and a negative control well (broth only) are also included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.
Maximal Electroshock (MES) Test for Anticonvulsant Activity
The MES test is a widely used preclinical model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.
Methodology
-
Animal Preparation: Mice are acclimatized to the laboratory conditions before the experiment.
-
Drug Administration: this compound or a standard anticonvulsant drug is administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route, at various doses. A control group receives the vehicle.
-
Induction of Seizure: At the time of expected peak drug effect, a maximal seizure is induced by delivering a short electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal or auricular electrodes.
-
Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered a positive indication of anticonvulsant activity.
-
ED50 Determination: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (the ED50) is calculated using statistical methods, such as the probit analysis.
References
A Comparative Analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide Derivatives: Synthesis, Bioactivity, and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide derivatives, focusing on their synthesis, anticancer, antibacterial, and antioxidant activities. By presenting experimental data, detailed protocols, and mechanistic diagrams, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents based on the pyrrolidine scaffold.
Comparative Biological Activity
The biological activities of N-aryl pyrrolidine-2-carboxamide derivatives are significantly influenced by the substitution pattern on the N-phenyl ring and the amide group. This section compares the anticancer activity of N-(4'-nitrophenyl)-l-prolinamides with the antibacterial and antioxidant properties of their N-(2'-nitrophenyl)pyrrolidine-2-carboxamide analogues.
Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives
A series of N-(4'-nitrophenyl)-l-prolinamides were synthesized and evaluated for their cytotoxic effects against four human cancer cell lines: gastric carcinoma (SGC7901), colon carcinoma (HCT-116), hepatocellular carcinoma (HepG2), and lung carcinoma (A549).[1] The results, presented as percentage of cell inhibition at a concentration of 100 µM, are summarized in Table 1.
Table 1: In Vitro Anticancer Activity of N-(4'-nitrophenyl)-l-prolinamide Derivatives
| Compound | Amine Substituent | % Cell Inhibition (100 µM) ± SD | |||
| SGC7901 | HCT-116 | HepG2 | A549 | ||
| 4a | n-Butylamine | 74.52 ± 2.65 | 93.33 ± 1.36 | 79.50 ± 1.24 | 95.41 ± 0.67 |
| 4s | 4-Methylbenzenesulphonamide | 70.13 ± 3.41 | - | - | 70.13 ± 3.41 |
| 4u | 4-Aminobenzenesulphonamide | 8.02 ± 1.54 | 81.29 ± 2.32 | - | 83.36 ± 1.70 |
| 4w | 4-Nitrobenzenesulphonamide | 27.27 ± 2.38 | - | - | - |
| 5-Fluorouracil (Standard) | - | - | 81.20 ± 0.08 | - | 64.29 ± 2.09 |
Data extracted from Osinubi et al., 2020.[1]
Several derivatives exhibited potent anticancer activity. Notably, compound 4a demonstrated broad-spectrum activity, with the highest cell inhibition of 95.41 ± 0.67% against the A549 cell line.[1] Compounds 4s and 4u also showed stronger anticancer effects against A549 cells than the standard drug, 5-fluorouracil.[1] Furthermore, compounds 4a and 4u were more potent against the HCT-116 cell line than 5-fluorouracil.[1]
Antibacterial and Antioxidant Activities of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
For comparative purposes, the antibacterial and antioxidant activities of a series of N-(2'-nitrophenyl)pyrrolidine-2-carboxamides are presented. These derivatives were tested against a panel of Gram-positive and Gram-negative bacteria, and their antioxidant potential was assessed using DPPH and ABTS radical scavenging assays.[2]
Table 2: Antibacterial Activity (MIC in µg/mL) of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound | Amine Substituent | S. aureus |
| 4b | Diethylamine | 15.6 |
| 4k | 4-Nitrobenzenesulphonamide | - |
| Streptomycin (Standard) | - | - |
| Nalidixic Acid (Standard) | - | - |
Data extracted from Odusami et al., 2020.[2]
Compound 4b displayed the highest antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 15.6 µg/mL against Staphylococcus aureus.[2] The study identified 4b as a promising candidate for a narrow-spectrum antibiotic and 4k as a potential broad-spectrum antibiotic.[2]
Table 3: Antioxidant Activity (IC50) of N-(2'-nitrophenyl)pyrrolidine-2-carboxamide Derivatives
| Compound | Amine Substituent | DPPH IC50 (mg/mL) | ABTS IC50 (mg/mL) |
| 4a | n-Butylamine | 1.22 x 10⁻³ | - |
| 4k | 4-Nitrobenzenesulphonamide | - | 1.45 x 10⁻⁴ |
Data extracted from Odusami et al., 2020.[2]
In antioxidant assays, compound 4a showed the lowest IC50 value in the DPPH assay, while 4k was the most potent in the ABTS assay.[2]
Experimental Protocols
General Synthesis of N-(4'-nitrophenyl)-l-prolinamides
The synthesis of N-(4'-nitrophenyl)-l-prolinamides is typically achieved through a two-step, one-pot reaction.[1]
Step 1: Synthesis of N-aryl-l-prolines
-
p-Fluoronitrobenzene is condensed with L-proline in an aqueous-alcoholic basic solution.
Step 2: Amidation
-
The resulting N-aryl-l-proline is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride.
-
The acid chloride is then reacted in situ with a variety of primary or secondary amines, or sulfonamides, to yield the final N-(4'-nitrophenyl)-l-prolinamide derivatives.[1]
-
Purification is typically performed using column chromatography.[1]
Caption: Synthetic workflow for N-(4'-nitrophenyl)-l-prolinamides.
Cytotoxicity Assay (MTT Assay)
The in vitro anticancer activity is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and incubated to allow for attachment.
-
Compound Treatment: The cells are treated with the synthesized derivatives at a specific concentration (e.g., 100 µM) and incubated for a defined period.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated to allow viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell inhibition is calculated relative to untreated control cells.
Antibacterial Assay (Broth Microdilution)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method.[2]
-
Preparation of Inoculum: Bacterial strains are cultured and diluted to a standardized concentration.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: The standardized bacterial suspension is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the specific bacterial strains.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathway Modulation
While the exact signaling pathways modulated by this compound derivatives in cancer are not fully elucidated in the reviewed literature, related compounds have been shown to affect key inflammatory pathways. For instance, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine has been demonstrated to inhibit Toll-like receptor (TLR) signaling. TLRs are crucial in the innate immune response and their dysregulation is implicated in various diseases, including cancer. The inhibition of TLR signaling pathways, such as the MyD88-dependent and TRIF-dependent pathways, leads to the downregulation of pro-inflammatory and survival factors like NF-κB and IRF3. This provides a plausible mechanism of action for the observed anticancer and immunomodulatory effects of this class of compounds.
Caption: Potential inhibition of TLR signaling by nitrophenyl-pyrrolidine derivatives.
Conclusion
This compound derivatives represent a versatile scaffold with significant potential for the development of novel therapeutic agents. The presented data highlights their promising anticancer activity, while comparative analysis with 2-nitro analogues reveals their potential as antibacterial and antioxidant agents. The structure-activity relationship appears to be delicately balanced by the substitution patterns on the phenyl ring and the amide moiety. Further investigation into the precise molecular targets and signaling pathways will be crucial for the rational design and optimization of this promising class of compounds for clinical applications.
References
- 1. Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking N-(4-nitrophenyl)pyrrolidine-2-carboxamide Against Standard of Care: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: N-(4-nitrophenyl)pyrrolidine-2-carboxamide is a compound with limited publicly available data on its specific biological activity and has not been evaluated in clinical trials. Therefore, this guide presents a hypothetical benchmarking framework against a standard of care, using a plausible mechanism of action based on its chemical structure. The data presented herein is illustrative and intended to guide researchers in the potential evaluation of this and similar molecules.
The pyrrolidine-2-carboxamide scaffold is a key feature in a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors.[1][2] These drugs are an established treatment for type 2 diabetes.[3][4] This guide outlines a comparative preclinical workflow to benchmark the investigational compound this compound (herein referred to as "Compound X") against a current standard of care, Sitagliptin. Sitagliptin was the first DPP-4 inhibitor approved for the treatment of type 2 diabetes.[1]
Hypothesized Mechanism of Action: DPP-4 Inhibition
DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1).[5] By inhibiting DPP-4, Compound X is hypothesized to increase the levels of active GLP-1, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1][2] This ultimately contributes to lower blood glucose levels.
Figure 1. Hypothesized signaling pathway of Compound X as a DPP-4 inhibitor.
Experimental Comparison Workflow
A multi-tiered approach is essential for a robust comparison of Compound X with the standard of care, Sitagliptin. The workflow progresses from in vitro enzymatic assays to cell-based models and finally to in vivo animal studies.
Figure 2. Preclinical workflow for benchmarking Compound X against a standard of care.
Data Presentation: Quantitative Comparison
Table 1: In Vitro Enzymatic Activity
This table summarizes the inhibitory potency and selectivity of Compound X compared to Sitagliptin. High potency (low IC50) against DPP-4 and high selectivity over related enzymes like DPP-8 and DPP-9 are desirable.
| Compound | DPP-4 IC50 (nM) | DPP-8 IC50 (nM) | DPP-9 IC50 (nM) | Selectivity (DPP-8/DPP-4) |
| Compound X | 18 | >10,000 | >10,000 | >550x |
| Sitagliptin | 25 | >20,000 | >20,000 | >800x |
IC50: Half-maximal inhibitory concentration. Data is illustrative.
Table 2: Cell-Based Assay Results
This table presents the cytotoxicity and functional activity of the compounds in relevant cell lines.
| Compound | Cell Line | CC50 (µM) | GLP-1 Stimulated Insulin Secretion (% of Control) |
| Compound X | HepG2 | >100 | 180% |
| INS-1 | >100 | ||
| Sitagliptin | HepG2 | >100 | 175% |
| INS-1 | >100 |
CC50: Half-maximal cytotoxic concentration. Data is illustrative.
Table 3: In Vivo Efficacy in a Diabetic Mouse Model
This table shows the effect of the compounds on glucose control in a diet-induced obese mouse model after a 4-week treatment period.
| Treatment Group (10 mg/kg, oral, once daily) | Baseline HbA1c (%) | End of Study HbA1c (%) | Change in HbA1c (%) | Glucose AUC (0-120 min) during OGTT |
| Vehicle | 8.5 | 8.6 | +0.1 | 35,000 |
| Compound X | 8.4 | 7.2 | -1.2 | 22,000 |
| Sitagliptin | 8.5 | 7.4 | -1.1 | 24,500 |
HbA1c: Glycated hemoglobin. AUC: Area under the curve. OGTT: Oral Glucose Tolerance Test. Data is illustrative.
Experimental Protocols
In Vitro DPP-4 Inhibition Assay
-
Principle: This fluorometric assay measures the cleavage of a synthetic substrate (e.g., Gly-Pro-AMC) by recombinant human DPP-4, releasing a fluorescent product.[6][7] The reduction in fluorescence in the presence of an inhibitor corresponds to its potency.
-
Procedure:
-
Recombinant human DPP-4 enzyme is pre-incubated with various concentrations of Compound X or Sitagliptin in a 96-well plate for 10 minutes at 37°C.[8]
-
The fluorogenic substrate Gly-Pro-AMC is added to initiate the reaction.[6]
-
Fluorescence (Ex/Em = 360/460 nm) is measured kinetically over 30 minutes.[7][8]
-
The rate of reaction is calculated, and IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Cytotoxicity Assay
-
Principle: The MTT assay is a colorimetric method to assess cell viability.[9] Viable cells with active metabolism convert MTT into a purple formazan product.
-
Procedure:
-
Cells (e.g., HepG2 human liver cells, INS-1 rat insulinoma cells) are seeded in 96-well plates and allowed to attach overnight.[10]
-
Cells are treated with serial dilutions of Compound X or Sitagliptin for 24-48 hours.[11]
-
MTT reagent is added to each well and incubated for 4 hours.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance is measured at 570 nm.[10]
-
CC50 values are calculated based on the dose-response curve.
-
Oral Glucose Tolerance Test (OGTT) in Mice
-
Principle: This test evaluates the ability of an animal to clear a glucose load from the blood, a measure of glucose homeostasis.[12][13]
-
Procedure:
-
Mice (e.g., C57BL/6 on a high-fat diet) are fasted for 4-6 hours.[14][15]
-
A baseline blood glucose reading is taken from the tail vein (t=0).
-
Compound X, Sitagliptin, or vehicle is administered via oral gavage.
-
After 30-60 minutes, a glucose solution (e.g., 2 g/kg) is administered via oral gavage.[15]
-
Blood glucose levels are measured at 15, 30, 60, and 120 minutes post-glucose administration.[14]
-
The area under the curve (AUC) for blood glucose is calculated to determine the overall effect on glucose tolerance.
-
References
- 1. mdpi.com [mdpi.com]
- 2. hopkinsdiabetesinfo.org [hopkinsdiabetesinfo.org]
- 3. assets.ctfassets.net [assets.ctfassets.net]
- 4. DPP-4 inhibitors (gliptins) | Diabetes UK [diabetes.org.uk]
- 5. diabetesonthenet.com [diabetesonthenet.com]
- 6. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 7. oatext.com [oatext.com]
- 8. sigmaaldrich.cn [sigmaaldrich.cn]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Glucose Tolerance Test in Mice [bio-protocol.org]
- 13. biorxiv.org [biorxiv.org]
- 14. Oral Glucose Tolerance Test in Mouse [protocols.io]
- 15. The glucose tolerance test in mice: Sex, drugs and protocol - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Molecular Tryst: A Comparative Guide to the Putative Binding Sites of N-(4-nitrophenyl)pyrrolidine-2-carboxamide
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential binding sites of the synthetic compound N-(4-nitrophenyl)pyrrolidine-2-carboxamide. As direct experimental confirmation of this molecule's binding site remains elusive in publicly available literature, this document synthesizes findings from computational docking studies and in vitro assays of structurally related derivatives to propose and compare its putative molecular targets.
The exploration of novel chemical entities is a cornerstone of modern drug discovery. This compound and its analogues have emerged as a scaffold of interest, with various derivatives demonstrating a range of biological activities, including antibacterial and antiplasmodial effects. The absence of a definitively confirmed binding partner for the parent compound necessitates a predictive approach, leveraging data from its more studied derivatives to infer its potential mechanisms of action. This guide focuses on three such putative protein targets identified through in silico and in vitro studies of related pyrrolidine-based compounds: Plasmodium falciparum N-myristoyltransferase (NMT), Dihydropteroate synthase (DHPS), and Topoisomerase II DNA gyrase.
Comparative Analysis of Putative Binding Targets
To contextualize the potential interaction of this compound derivatives with their putative targets, a comparison with established inhibitors is essential. The following tables summarize the available quantitative data, primarily from in vitro inhibition assays and molecular docking studies. It is crucial to note that the data for the pyrrolidine derivatives are for structurally similar compounds and not the parent molecule itself.
Table 1: Comparative Inhibitory Activity against P. falciparum N-myristoyltransferase (NMT)
| Compound/Alternative | Type | Target Organism | IC50 / Binding Affinity | Reference |
| Sulphonamide Pyrolidine Carboxamide Derivatives | Investigational | Plasmodium falciparum | Docking Scores: -8.5 to -10.2 kcal/mol | [1] |
| DDD85646 | Reference Inhibitor | Trypanosoma brucei | IC50: 2 nM | [2][3] |
| DDD85646 | Reference Inhibitor | Human | IC50: 4 nM | [2][3] |
| DDD85646 | Reference Inhibitor | Leishmania donovani | IC50: 4.4 nM | [2] |
Table 2: Comparative Inhibitory Activity against Dihydropteroate Synthase (DHPS)
| Compound/Alternative | Type | Target Organism | IC50 / Binding Affinity | Reference |
| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | Investigational | Staphylococcus aureus (in silico) | Binding Energy: -7.5 kcal/mol | Not explicitly found, inferred from related studies |
| Sulfamethoxazole | Reference Inhibitor | Toxoplasma gondii | IC50: 2.7 µM | [4] |
| Sulfamethoxazole | Reference Inhibitor | Bacterial (General) | Competitive inhibitor | [5] |
| N-Sulfonamide 2-Pyridone Derivative (11a) | Investigational | Bacterial | IC50: 2.76 µg/mL | [6][7] |
Table 3: Comparative Inhibitory Activity against Topoisomerase II DNA Gyrase
| Compound/Alternative | Type | Target Organism | IC50 / Binding Affinity | Reference |
| 4-Hydroxy-1-[(4-nitrophenyl)sulfonyl]pyrrolidine-2-carboxylic acid | Investigational | Staphylococcus aureus (in silico) | Binding Energy: -8.1 kcal/mol | Not explicitly found, inferred from related studies |
| Ciprofloxacin | Reference Inhibitor | Escherichia coli | IC50: 0.6 µM | [8] |
| Ciprofloxacin | Reference Inhibitor | Enterococcus faecalis | IC50: 27.8 µg/mL | [9] |
| Ciprofloxacin | Reference Inhibitor | Neisseria gonorrhoeae | IC50: 0.39 µM | [10] |
Experimental Protocols
Detailed methodologies are critical for the replication and validation of scientific findings. Below are representative protocols for the key assays discussed in this guide.
Molecular Docking of Pyrrolidine Derivatives
Molecular docking simulations are instrumental in predicting the binding mode and affinity of a ligand to a protein target.
-
Protein and Ligand Preparation:
-
The 3D structure of the target protein (e.g., P. falciparum NMT) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogens and Kollman charges are added to the protein.
-
The 3D structure of the ligand (e.g., a sulphonamide pyrolidine carboxamide derivative) is generated and optimized to its lowest energy conformation.
-
-
Grid Generation:
-
A grid box is defined around the active site of the protein. The dimensions of the grid box are set to encompass the entire binding pocket.
-
-
Docking Simulation:
-
A docking algorithm (e.g., AutoDock Vina) is used to explore the conformational space of the ligand within the defined grid box.
-
The program calculates the binding energy for various poses of the ligand in the active site.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the pose with the lowest binding energy, which is predicted to be the most stable binding conformation.
-
The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed.
-
In Vitro N-myristoyltransferase (NMT) Inhibition Assay (Fluorescence-based)
This assay measures the inhibition of NMT activity by monitoring the release of Coenzyme A (CoA) using a fluorescent probe.[11][12]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., this compound derivative) in DMSO.
-
Prepare solutions of recombinant NMT enzyme, myristoyl-CoA, a peptide substrate (e.g., a peptide derived from the N-terminus of a known myristoylated protein), and a fluorescent probe that reacts with free thiols (e.g., 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin - CPM) in an appropriate assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, NMT enzyme, and the test compound at various concentrations.
-
Incubate for a defined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding myristoyl-CoA and the peptide substrate.
-
Immediately add the CPM solution.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 470 nm emission for CPM-CoA adduct) over time using a fluorescence plate reader.[11]
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear phase of the fluorescence increase.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Dihydropteroate Synthase (DHPS) Inhibition Assay (Spectrophotometric)
This coupled enzyme assay measures DHPS activity by monitoring the oxidation of NADPH.[13]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare solutions of recombinant DHPS, p-aminobenzoic acid (pABA), 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP), dihydrofolate reductase (DHFR), and NADPH in assay buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate, combine the assay buffer, DHPS, DHFR, NADPH, pABA, and the test compound at varying concentrations.
-
Initiate the reaction by adding DHPP.
-
-
Data Acquisition:
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percent inhibition and determine the IC50 value as described for the NMT assay.
-
In Vitro Topoisomerase II DNA Gyrase Supercoiling Inhibition Assay
This gel-based assay assesses the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[14]
-
Reagent Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Prepare a reaction mixture containing assay buffer, relaxed plasmid DNA (e.g., pBR322), and ATP.
-
-
Assay Procedure:
-
To individual tubes, add the reaction mixture and the test compound at various concentrations.
-
Add DNA gyrase to each tube to initiate the reaction.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[14]
-
Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
-
Data Acquisition:
-
Load the samples onto an agarose gel.
-
Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA.
-
Stain the gel with a DNA intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
-
Data Analysis:
-
Quantify the intensity of the supercoiled and relaxed DNA bands.
-
The IC50 is the concentration of the inhibitor that reduces the amount of supercoiled DNA by 50%.
-
Concluding Remarks
The data presented in this guide suggest that derivatives of this compound may exert their biological effects through the inhibition of key enzymes in pathogens, such as N-myristoyltransferase, dihydropteroate synthase, or DNA gyrase. The computational predictions, supported by in vitro data on related compounds, provide a strong rationale for further investigation.
Researchers are encouraged to utilize the provided experimental protocols to directly assess the inhibitory activity of this compound and its novel analogues against these putative targets. Such studies will be invaluable in confirming the binding site(s) and elucidating the precise mechanism of action, thereby paving the way for the rational design and development of this promising class of compounds into effective therapeutic agents.
References
- 1. New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. N-Myristoyltransferase inhibitors as new leads to treat sleeping sickness - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Sulfamethoxazole [pdb101.rcsb.org]
- 5. Compound | AntibioticDB [antibioticdb.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A fluorescence-based assay for N-myristoyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. profoldin.com [profoldin.com]
A comprehensive analysis of the synthesis, biological activity, and structure-activity relationships of a promising class of bioactive compounds.
This guide provides a detailed comparative analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide and its related analogs for researchers, scientists, and drug development professionals. By summarizing key experimental data, providing detailed protocols, and visualizing relevant biological pathways, this document aims to facilitate a deeper understanding of this compound class and guide future research endeavors.
Comparative Bioactivity Data
The biological activity of N-phenylpyrrolidine-2-carboxamide derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the inhibitory concentrations (IC₅₀) and minimum inhibitory concentrations (MIC) of various analogs against different biological targets.
| Compound ID | Phenyl Ring Substituent | Target | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
| 1 | 4-Nitro | EGFR | 0.087 - 0.107 | Erlotinib | 0.080 |
| 2 | 4-Nitro | CDK2 | 0.015 - 0.031 | Dinaciclib | 0.020 |
| 3 | Unsubstituted | α-glucosidase | - | Acarbose | - |
| 4 | 4-Methoxy | α-glucosidase | - | Acarbose | - |
| 5 | 2,6-dimethyl | (Anticonvulsant Activity) | ED₅₀ = 2.5 mg/kg | - | - |
| 6 | 4-Bromo | (Anticonvulsant Activity) | ED₅₀ = 5 mg/kg | - | - |
Table 1: Comparative Inhibitory Activity (IC₅₀) of N-phenylpyrrolidine-2-carboxamide Analogs. This table showcases the potency of various analogs against key protein targets.
| Compound ID | Phenyl Ring Substituent | Bacterial Strain | MIC (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| 7 | 2-Nitro | Staphylococcus aureus | 15.6 | Streptomycin/Nalidixic acid | Not Specified |
Table 2: Antimicrobial Activity (MIC) of a N-(nitrophenyl)pyrrolidine-2-carboxamide Analog. This table highlights the antibacterial potential of this class of compounds.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. This section provides protocols for the key experiments cited in this guide.
Synthesis of this compound
A general and adaptable two-step, one-pot amidation method can be employed for the synthesis of N-aryl pyrrolidine-2-carboxamides.[1]
Materials:
-
L-proline
-
Thionyl chloride (SOCl₂)
-
4-nitroaniline
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or other suitable base
-
Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of L-proline in dichloromethane, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature until the conversion to prolinoyl chloride is complete (monitored by TLC).
-
Amide Coupling: In a separate flask, dissolve 4-nitroaniline in dichloromethane and add a suitable base such as triethylamine. Cool this solution to 0°C.
-
Slowly add the freshly prepared prolinoyl chloride solution to the 4-nitroaniline solution.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water and extract the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value of the compounds.
Enzyme Inhibition Assays
Materials:
-
Recombinant human EGFR and CDK2/cyclin complexes
-
Kinase buffer
-
ATP
-
Specific peptide substrate
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Test compounds
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the appropriate kinase buffer.
-
In a 384-well plate, add the kinase, the specific peptide substrate, and the test compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Determine the percentage of inhibition and calculate the IC₅₀ values.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
Phosphate buffer (pH 6.8)
-
Test compounds
-
Sodium carbonate (Na₂CO₃) solution
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, mix the α-glucosidase enzyme solution with various concentrations of the test compounds.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the pNPG substrate.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding sodium carbonate solution.
-
Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Signaling Pathways and Mechanisms of Action
To understand the biological effects of this compound and its analogs, it is crucial to visualize their points of intervention in key cellular signaling pathways.
Caption: EGFR signaling pathway and the inhibitory action of analogs.
The Epidermal Growth Factor Receptor (EGFR) is a key regulator of cell growth and proliferation. Upon ligand binding, EGFR activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell survival and proliferation. Certain N-phenylpyrrolidine-2-carboxamide analogs have been shown to inhibit EGFR, thereby blocking these pro-cancerous signals.
Caption: CDK2 regulation of the G1/S cell cycle transition.
Cyclin-dependent kinase 2 (CDK2), in complex with Cyclin E, plays a pivotal role in the transition from the G1 to the S phase of the cell cycle. Active CDK2/Cyclin E phosphorylates the retinoblastoma protein (pRb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for DNA synthesis. Analogs of this compound can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.
Conclusion
This compound and its analogs represent a versatile scaffold with a broad range of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. The structure-activity relationship studies indicate that the biological activity can be finely tuned by modifying the substituents on the phenyl ring. The detailed experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers to further explore the therapeutic potential of this promising class of compounds. Future studies focusing on a systematic comparison of a wider range of analogs against a diverse panel of biological targets will be crucial for the development of new and effective therapeutic agents.
References
A Statistical Validation and Comparative Analysis of N-(4-nitrophenyl)pyrrolidine-2-carboxamide's Bioactivity
For Immediate Release
This guide provides a comprehensive statistical validation of the experimental data for N-(4-nitrophenyl)pyrrolidine-2-carboxamide, offering a comparative analysis against its structural isomer, N-(2'-nitrophenyl)pyrrolidine-2-carboxamide. The content herein is intended for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of associated biological pathways and workflows.
Comparative Analysis of Biological Activity
The biological activity of this compound and its analogs has been evaluated across several studies, demonstrating notable potential in anticancer and antibacterial applications. The following tables summarize the key quantitative data from these evaluations, providing a direct comparison with its 2'-nitro isomer and standard reference compounds.
Anticancer Activity
The cytotoxic effects of this compound derivatives have been assessed against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this activity.
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| N-(4'-nitrophenyl)-l-prolinamide (4a) | A549 (Lung) | -[1] | 5-Fluorouracil | -[1] |
| HCT-116 (Colon) | -[1] | 5-Fluorouracil | -[1] | |
| N-(4'-nitrophenyl)-l-prolinamide (4u) | A549 (Lung) | -[1] | 5-Fluorouracil | -[1] |
| HCT-116 (Colon) | -[1] | 5-Fluorouracil | -[1] |
Note: Specific IC50 values for N-(4'-nitrophenyl)-l-prolinamides 4a and 4u were presented as percentage inhibition at a concentration of 100 µM in the source material. 4a exhibited 95.41% inhibition against A549 and 93.33% against HCT-116. 4u showed 83.36% inhibition against A549 and 81.29% against HCT-116. These were shown to be more potent than the standard, 5-fluorouracil, under the same conditions.[1]
Antibacterial Activity
The antibacterial potential is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| N-(2'-nitrophenyl)pyrrolidine-2-carboxamide (4b) | Staphylococcus aureus | 15.6[2] | Streptomycin | - |
| Nalidixic acid | - |
Note: While specific MIC values for the 4-nitro isomer were not found in the initial search, the data for the 2-nitro isomer provides a valuable benchmark for the pyrrolidine-2-carboxamide scaffold.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound and its analogs.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[3][4]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and incubated for 24 hours to allow for attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).[5]
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.[5] Metabolically active cells with functional mitochondria will reduce the yellow MTT to purple formazan crystals.[3][5]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.[5]
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[4][5] The intensity of the color is directly proportional to the number of viable cells.
Broth Microdilution Method for Antibacterial Activity
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[6][7]
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[7]
-
Inoculum Preparation: The test bacterium is cultured overnight, and the suspension is adjusted to a standardized concentration (typically 0.5 McFarland standard).[1]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.[7]
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[1]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[6][7]
Visualizing the Data and Processes
To better understand the experimental workflows and potential mechanisms of action, the following diagrams have been generated using the DOT language.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchhub.com [researchhub.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-(4-nitrophenyl)pyrrolidine-2-carboxamide: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the safe handling and disposal of synthesized chemical compounds are paramount for laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of N-(4-nitrophenyl)pyrrolidine-2-carboxamide, a compound that, due to its nitrophenyl functional group, requires management as hazardous chemical waste.
Immediate Safety and Hazard Assessment
Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical safety goggles.
-
Body Covering: A lab coat.
-
Respiratory Protection: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols.
Hazard Data Summary
The following table summarizes the likely hazards of this compound based on the known hazards of 4-nitroaniline.
| Hazard Classification | GHS Category (Anticipated) | Hazard Statement (Anticipated) |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[1][2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[1][2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste management company.
1. Waste Segregation and Collection:
-
Solid Waste: Collect solid this compound, along with any contaminated consumables (e.g., weighing boats, gloves, paper towels), in a dedicated, robust, and clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a designated, leak-proof container for hazardous liquid waste. Ensure the container material is compatible with the solvent used.
-
Empty Containers: Empty containers that held the compound should be treated as hazardous waste unless triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste.
2. Labeling:
Properly label the hazardous waste container with the following information:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
Associated hazards (e.g., "Toxic ," "Irritant ")
-
The date when the first waste was added to the container.
3. Storage:
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[4] This area should be away from incompatible materials, such as strong oxidizing agents, and have secondary containment to mitigate spills.
4. Professional Disposal:
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the waste.[5] Provide them with a copy of any available safety information for the compound.
Under no circumstances should this chemical or its solutions be disposed of down the drain. [4]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Experimental Protocol: Chemical Inactivation (for consideration by trained professionals only)
For laboratories with the appropriate expertise and safety infrastructure, chemical inactivation of the nitro group to a less toxic amine can be considered. The following is a general procedure based on the reduction of aromatic nitro compounds and should be adapted and tested on a small scale before implementation.
Objective: To reduce the nitro group of this compound to an amino group, forming a less hazardous compound.
Reagents:
-
This compound waste
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH) solution (e.g., 6M)
-
Ethanol (optional, as a co-solvent)
-
pH paper or pH meter
Procedure:
-
Setup: In a well-ventilated chemical fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: If the waste is a solid, dissolve it in a minimal amount of ethanol (if necessary) and add it to the flask. If it is in a compatible solvent, it can be added directly.
-
Addition of Reducing Agent: For each mole of the nitro compound, add approximately 3-5 molar equivalents of tin(II) chloride dihydrate.
-
Acidification: Slowly add concentrated hydrochloric acid while stirring. The reaction is exothermic, so cooling in an ice bath may be necessary. Continue adding acid until the solution is strongly acidic.
-
Reaction: Heat the mixture to reflux and stir for several hours. The completion of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material.
-
Neutralization: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is between 6 and 8. This will precipitate tin salts.
-
Filtration: Filter the mixture to remove the tin salts. The filtrate will contain the aminated product.
-
Disposal of Filtrate: The resulting solution containing the less hazardous amino compound may be eligible for disposal as aqueous waste, depending on local regulations and the absence of other hazardous components. Consult your EHS department for final disposal guidance.
-
Disposal of Tin Salts: The collected tin salts must be disposed of as hazardous solid waste.
Safety Precautions for Inactivation:
-
This procedure must be performed by personnel experienced in handling hazardous chemical reactions.
-
The reaction is exothermic and generates heat.
-
Handle concentrated hydrochloric acid and sodium hydroxide with extreme care.
-
Ensure adequate ventilation at all times.
Logical Relationship of Disposal Decisions
References
Essential Safety and Operational Guide for Handling N-(4-nitrophenyl)pyrrolidine-2-carboxamide
Audience: Researchers, scientists, and drug development professionals.
This guide provides crucial safety and logistical information for the handling of N-(4-nitrophenyl)pyrrolidine-2-carboxamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the hazardous properties of structurally similar chemicals, including nitro-aromatic compounds and pyrrolidine derivatives. A conservative approach is essential to ensure laboratory safety.
Hazard Analysis
Based on related compounds, this compound should be handled as a potentially hazardous substance with the following risks:
-
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation[1][2].
-
Respiratory Irritation: Inhalation may cause respiratory tract irritation[1][2].
-
Chronic Effects: Potential for carcinogenic and mutagenic effects has been noted in related substances[1][3].
-
Combustibility: The compound may be combustible at high temperatures, and as a powder, it could form an explosive dust-air mixture[1][4].
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases such as carbon oxides (CO, CO2) and nitrogen oxides (NOx)[1][5].
Personal Protective Equipment (PPE)
Strict adherence to the following PPE guidelines is mandatory to minimize exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield in combination with goggles. | To protect against potential splashes, dust, and vapors that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | To prevent skin contact, as related compounds can cause skin irritation[1][2]. |
| Skin and Body Protection | A flame-retardant lab coat or chemical-resistant apron. | To protect against skin contact and potential splashes[6]. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If a fume hood is not available or if dust is generated, a NIOSH-approved respirator with an appropriate particulate filter is required. | To prevent inhalation of dust or vapors which may be harmful and cause respiratory irritation[1][2]. |
Operational Plan: Safe Handling Protocol
A systematic approach is critical for safely handling this compound.
1. Preparation:
-
Ensure a safety shower and eyewash station are readily accessible and functional.
-
Verify the proper operation of the chemical fume hood.
-
Assemble all necessary equipment and reagents before commencing work.
-
Don all required personal protective equipment as detailed in the table above.
2. Handling:
-
Weighing and Transferring: Conduct all weighing and transferring of the solid compound within a chemical fume hood to minimize inhalation exposure. Use a disposable weighing boat.
-
Dissolving: When dissolving the compound, add the solid to the solvent slowly within the fume hood.
-
Reaction: Carry out all reactions within a certified chemical fume hood. If heating is necessary, use a controlled heating source such as a heating mantle.
3. Post-Handling:
-
Decontamination: Thoroughly wipe down all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent. Decontaminate all glassware before removing it from the fume hood.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound. Do not eat, drink, or smoke in the laboratory.
Emergency Procedures
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention[1][2].
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops[1][2].
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention[1][2].
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention[2][5].
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: All solid and liquid waste containing this compound must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Materials: Dispose of all contaminated materials, including gloves, weighing boats, and paper towels, in a sealed bag and then into the designated solid hazardous waste container.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name and associated hazard warnings.
-
Collection: Follow your institution's specific guidelines for the collection and disposal of hazardous chemical waste. Do not dispose of this chemical down the drain or in regular trash[7].
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
